molecular formula C7H11F2NO2 B13068498 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Cat. No.: B13068498
M. Wt: 179.16 g/mol
InChI Key: VTYCVNXPYQHNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid ( 1550967-66-2) is a high-purity piperidine derivative designed for advanced pharmaceutical and chemical research. This compound features a carboxylic acid functional group and two fluorine atoms at the 3-position of the 1-methylpiperidine ring, making it a valuable scaffold in medicinal chemistry . This building block is primarily used in drug discovery programs, particularly for creating novel bioactive molecules. The presence of the difluoro group can significantly alter the molecule's electronegativity, metabolic stability, and membrane permeability, which are critical parameters in optimizing lead compounds . Researchers utilize this acid in coupling reactions to generate amides and esters, or as a precursor for more complex, functionalized piperidines. Its application is strictly for research and development purposes in laboratory settings. The product is offered with a guaranteed purity of 98% and is available for prompt shipment in quantities ranging from 100mg to 5g . To preserve its stability and quality, it is recommended to store this compound at 2-8°C . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

3,3-difluoro-1-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c1-10-3-2-5(6(11)12)7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12)

InChI Key

VTYCVNXPYQHNFB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is a constant challenge. The strategic incorporation of fluorine into saturated nitrogen heterocycles has emerged as a premier strategy to modulate these properties. Specifically, 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (CAS: 1550967-66-2)[1][2] represents a highly versatile and valuable building block. This technical whitepaper provides an in-depth guide on its structural properties, the mechanistic rationale for its deployment in drug discovery, and a self-validating synthetic protocol for its preparation.

Part 1: Physicochemical Profiling & Structural Elucidation

The structural integrity and physicochemical baseline of a building block dictate its utility in downstream synthesis. Below is the quantitative data profile for 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid[1][2][3].

PropertyValue
Chemical Name 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid
CAS Number 1550967-66-2
Molecular Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
SMILES O=C(O)C1C(F)(F)CN(C)CC1[4]
Physical Form White to off-white solid
Recommended Storage Sealed in dry, 2-8°C[3]

Structural Analysis: The molecule consists of a piperidine ring substituted with a methyl group at the N1 position, a geminal difluoro group at the C3 position, and a carboxylic acid at the C4 position. The proximity of the highly electronegative fluorine atoms to both the basic amine and the carboxylic acid profoundly alters the molecule's electronic and conformational landscape.

Part 2: Mechanistic Impact of Fluorination on Piperidine Scaffolds

The strategic placement of a gem-difluoro group at the C3 position is not merely a structural novelty; it is a calculated modification designed to address specific liabilities in drug discovery.

  • pKa Modulation and Basicity: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms significantly reduces the basicity of the adjacent N1 amine. Unmodified piperidines typically possess a pKa around 10–11, making them highly protonated at physiological pH. This excessive basicity can hinder membrane permeability and increase off-target binding to the hERG potassium channel (a known cardiovascular liability). Fluorination shifts the pKa to a more favorable range (typically 7–8), enhancing lipophilicity (logD) and cellular penetration.

  • Conformational Bias: Fluorine exhibits stereoelectronic effects, such as hyperconjugation (

    
     C-H 
    
    
    
    
    
    * C-F), which biases the piperidine ring into a specific chair conformation. This "conformational locking" precisely vectors the C4 carboxylic acid for optimal interaction with target protein binding pockets, reducing the entropic penalty upon binding.
  • Metabolic Stability: The C3 position of piperidines is a common site for cytochrome P450-mediated oxidation. The robust C-F bonds block this metabolic soft spot, prolonging the compound's half-life in vivo.

G A gem-Difluoro Substitution at C3 Position B Strong Inductive Electron Withdrawal A->B C Steric & Stereoelectronic Effects A->C E Metabolic Soft-Spot Blockade A->E D Reduced N1 Basicity (Lower pKa) B->D F Conformational Locking of Piperidine Ring C->F G Reduced hERG Liability & Better Permeability D->G H Enhanced Target Binding & Stability E->H F->H

Mechanistic impacts of gem-difluoro substitution on the piperidine scaffold.

Part 3: Synthetic Methodology & Protocol

The synthesis of gem-difluorinated cyclic systems requires careful reagent selection to balance efficacy with safety. While sulfur tetrafluoride (SF4) is highly effective for the deoxofluorination of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto esters, its extreme toxicity and requirement for specialized Hastelloy reactors make it unsuitable for standard laboratory settings[5]. Therefore, we employ Diethylaminosulfur trifluoride (DAST) on a protected precursor, followed by functional group manipulation.
Self-Validating Synthetic Workflow

Step 1: Deoxofluorination

  • Protocol: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is dissolved in anhydrous CH2Cl2 and cooled to -78°C. DAST (2.5 eq) is added dropwise. The reaction is slowly warmed to room temperature over 12 hours.

  • Causality: DAST converts the C3 ketone to a gem-difluoro group. Maintaining strictly low temperatures is critical to minimize elimination side reactions that form unwanted fluoroalkenes.

  • Validation Checkpoint: 19F NMR will show two distinct doublets of doublets (typically between -100 to -115 ppm) characteristic of diastereotopic germinal fluorines. LC-MS will confirm the mass shift (+22 Da from ketone to difluoro).

Step 2: N-Debenzylation

  • Protocol: The product from Step 1 is dissolved in methanol. Palladium on carbon (Pd/C, 10% w/w) is added, and the suspension is stirred under a hydrogen atmosphere (1 atm) for 12 hours.

  • Causality: Cleavage of the benzyl protecting group exposes the secondary amine for subsequent alkylation. H2/Pd/C is chosen for its clean reaction profile and easy workup (simple filtration through Celite).

  • Validation Checkpoint: 1H NMR will show the complete disappearance of the aromatic protons (7.2–7.4 ppm) and the benzylic CH2 singlet (~3.5 ppm).

Step 3: Reductive Amination

  • Protocol: The deprotected intermediate is treated with aqueous formaldehyde (37%, 1.5 eq) in 1,2-dichloroethane. Sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 eq) is added in portions.

  • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without affecting the ethyl ester. This installs the N1-methyl group efficiently and prevents over-reduction.

  • Validation Checkpoint: 1H NMR confirms the appearance of a new N-CH3 singlet integrating to 3 protons around 2.3 ppm.

Step 4: Saponification

  • Protocol: The ethyl ester is dissolved in a THF/H2O mixture (3:1). Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) is added, and the mixture is stirred at room temperature. Upon completion, the mixture is carefully acidified to pH 3 using 1M HCl.

  • Causality: LiOH provides mild hydrolysis conditions. Avoiding harsh bases (like refluxing NaOH) prevents epimerization at the C4 position, which is rendered relatively acidic by the adjacent electron-withdrawing difluoro group and the carbonyl.

  • Validation Checkpoint: LC-MS confirms the final molecular weight (179.16 g/mol ). IR spectroscopy shows a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

G Start Ethyl 1-benzyl-3-oxopiperidine -4-carboxylate Step1 1. Deoxofluorination DAST, CH2Cl2, -78°C to RT Start->Step1 Validation: 19F NMR (-100 to -115 ppm) Step2 2. N-Debenzylation H2 (1 atm), Pd/C, MeOH Step1->Step2 Validation: Loss of Ar-H in 1H NMR Step3 3. Reductive Amination HCHO, NaBH(OAc)3, DCE Step2->Step3 Validation: N-CH3 singlet at ~2.3 ppm Step4 4. Saponification LiOH, THF/H2O, then HCl (pH 3) Step3->Step4 Validation: Broad O-H stretch in IR Product 3,3-Difluoro-1-methylpiperidine -4-carboxylic acid Step4->Product Final LC-MS: [M+H]+ 180.1

Step-by-step synthetic workflow and analytical validation checkpoints.

Part 4: Applications in Drug Development

In medicinal chemistry, 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is primarily utilized as a versatile building block for amide coupling reactions. It is frequently incorporated into PROTAC linkers[6][7] and small-molecule inhibitors targeting kinases or GPCRs. The carboxylic acid handle readily undergoes coupling with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) to yield metabolically robust and conformationally defined amides. Furthermore, the N-methyl group ensures that the amine is tertiary, removing a potential hydrogen bond donor, which often correlates with improved blood-brain barrier (BBB) penetration for Central Nervous System (CNS) targets.

References

Sources

Strategic Fluorination of Piperidine Scaffolds: Conformational Control, pKa Modulation, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is one of the most ubiquitous N-heterocycles found in FDA-approved drugs. However, the inherent basicity of the piperidine nitrogen (pKa ~9–10) frequently introduces pharmacokinetic liabilities, including promiscuous binding to the hERG potassium channel and lysosomal trapping (phospholipidosis)[1]. As a Senior Application Scientist, I approach the strategic incorporation of fluorine not merely as a structural substitution, but as a fundamental reprogramming of the molecule's electronic and conformational behavior. Fluorine—highly electronegative with a van der Waals radius (1.47 Å) nearly isosteric to hydrogen (1.20 Å)—allows us to modulate lipophilicity, enforce rigid bioactive conformations, and fine-tune metabolic stability without drastically increasing molecular bulk[2].

Mechanistic Rationale: The Fluorine Effect

pKa Modulation and Toxicity Mitigation

Molecules containing highly basic nitrogen atoms are extensively protonated at physiological pH, driving off-target cardiovascular toxicity. By introducing a fluorine atom at the 3- or 4-position of the piperidine ring, the strong electron-withdrawing nature of fluorine pulls electron density away from the nitrogen via σ-bonds[3]. This inductive effect lowers the pKa of the amine into the optimal 6.5–8.0 range. A definitive example is the optimization of Merck's kinesin spindle protein (KSP) inhibitor; axial fluorination reduced P-glycoprotein (P-gp) efflux and mitigated hERG-mediated toxicity, yielding the superior clinical candidate MK-0731[1].

Conformational Rigidification: The Axial-F Preference

Non-fluorinated piperidines rapidly interconvert between chair conformations, leading to entropic penalties upon target binding. Conversely, fluorinated piperidines exhibit a strong conformational bias where the fluorine atom prefers an axial orientation[4]. This phenomenon is driven by a combination of charge-dipole interactions, dipole minimization, and hyperconjugation (where the adjacent σC-H bond donates electron density into the σ*C-F antibonding orbital)[4][5]. This predictable rigidity is a powerful tool in structure-based drug design, locking the scaffold into a bioactive conformation that maximizes target affinity.

Logical relationship between fluorine substitution and pharmacological enhancements.

Broad-Spectrum Biological Activity Profiles

Fluorinated piperidines are privileged scaffolds that demonstrate profound efficacy across multiple therapeutic domains. The table below summarizes the quantitative impact of fluorination on various biological targets.

Quantitative Impact of Fluorinated Piperidines on Biological Targets
Therapeutic Target / ApplicationCompound / ScaffoldNon-Fluorinated BaselineFluorinated Derivative EfficacyPharmacological Rationale
Kinesin Spindle Protein (KSP) MK-0731 PrecursorHigh P-gp efflux liabilityOptimized efficacy (MK-0731)pKa modulated to 6.5–8.0; reduced basicity limits efflux.
Carbonic Anhydrase IX (CAIX) Halogen-driven Piperidines-8.26 kcal/mol (Docking)-9.07 kcal/mol (Docking)Axial-F induces compact crystal packing and enhanced pocket fitting.
Tyrosinase Piperidine Analogues (1-8)>10 µM (IC50)0.98 to 1.45 µM (IC50)Para-fluorine substitution optimizes electronic/steric enzyme interactions[6].
Pancreatic Lipase Piperidine Analogues (1-8)>10 µM (IC50)1.80 to 2.62 µM (IC50)Dual inhibition enabled by stabilized molecular electrostatic potential[6].

Beyond oncology and metabolic disorders, the lipophilicity imparted by fluorine enhances blood-brain barrier penetration, making scaffolds like 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole highly effective in neuroactive and antipsychotic applications[7]. Furthermore, fluorinated piperidines are actively investigated for antiviral properties due to their high metabolic stability against cytochrome P450 degradation[8].

Experimental Methodology: Self-Validating Synthesis & Assay Protocol

Synthesizing stereodefined fluorinated piperidines via traditional nucleophilic fluorination often yields poor diastereomeric ratios. To overcome this, we utilize a Rhodium-catalyzed Dearomatization-Hydrogenation (DAH) process[9]. The following protocol is designed as a self-validating system : the chemical properties engineered in Step 1 are directly proven by the functional biological outcomes in Step 4.

Workflow for the DAH synthesis and biological validation of fluoropiperidines.

Step-by-Step Methodology

Step 1: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

  • Procedure: In a high-pressure reactor, dissolve the fluoropyridine precursor in a non-coordinating solvent. Add a Rhodium catalyst (e.g., Rh(CAAC)) and pinacol borane. Pressurize with H₂ gas and stir at the optimized temperature.

  • Causality: Why Rhodium and pinacol borane? Standard Palladium on carbon often cleaves the highly polarized C-F bond (hydrodefluorination). Rhodium provides milder, selective saturation, while pinacol borane acts as a crucial additive to protect the C-F bond during reductive dearomatization, ensuring an all-cis configuration[9][10].

Step 2: Trifluoroacetic Anhydride (TFAA) Trapping

  • Procedure: Upon completion, cool the vessel and immediately add TFAA directly to the crude mixture prior to any solvent evaporation.

  • Causality: Unprotected fluorinated piperidines are highly volatile. Derivatizing the secondary amine to a trifluoroacetamide increases the molecular weight and boiling point, enabling quantitative isolation via standard silica gel chromatography without evaporative product loss[1][9].

Step 3: Conformational Analysis (NMR & SC-XRD)

  • Procedure: Perform ¹H, ¹⁹F, and ¹³C NMR. For crystalline derivatives, obtain Single-Crystal X-Ray Diffraction (SC-XRD).

  • Causality: SC-XRD is required to confirm the half-chair conformation and the axial preference of the fluorine atom. This structural validation ensures that hyperconjugation and charge-dipole minimization have successfully locked the desired bioactive conformation[4][5].

Step 4: Biological Validation (The Closed-Loop Check)

  • Procedure: Deprotect the amine and subject the compound to parallel high-throughput screening for target affinity (e.g., CAIX inhibition) and off-target liability (hERG binding assay).

  • Causality & Self-Validation: If the synthesis was successful, the empirically measured pKa will be lower than the non-fluorinated baseline. This chemical shift must directly correlate with a >50% reduction in hERG binding affinity (biological validation) and an enhancement in specific target pocket fitting (e.g., reaching -9.07 kcal/mol binding affinity for CAIX).

Conclusion

The integration of fluorine into piperidine derivatives represents a masterclass in rational drug design. By leveraging the axial-F preference and the profound electron-withdrawing capabilities of fluorine, researchers can simultaneously solve two of the most persistent problems in medicinal chemistry: off-target basicity-driven toxicity and entropic penalties during target binding. As synthetic methodologies like the DAH process continue to mature, the chemical space of multi-fluorinated heterocycles will undoubtedly yield the next generation of highly selective, potent therapeutics.

References

  • The role of fluorine in medicinal chemistry | Taylor & Francis |[Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines | MDPI |[Link]

  • Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights | Taylor & Francis |[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations | Scientific Update |[Link]

  • A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS | SSRN |[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference | NIH / PMC |[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis |[Link]

  • The conformational preferences of fluorinated piperidine derivatives | ResearchGate |[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process | NIH / PMC |[Link]

Sources

Engineering Pharmacokinetics: A Technical Guide to 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of small molecules. Among the most versatile fluorinated scaffolds is 3,3-difluoro-1-methylpiperidine-4-carboxylic acid (CAS: 1550967-66-2). This building block combines a rigid piperidine core, a versatile carboxylic acid handle for functionalization, and a gem-difluoro moiety that profoundly alters the basicity and metabolic stability of the adjacent tertiary amine. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic methodologies for researchers utilizing this scaffold in drug development.

Mechanistic Rationale: The Power of gem-Difluorination

The transition from a standard 1-methylpiperidine to a 3,3-difluoro-1-methylpiperidine derivative is not merely a structural substitution; it is a fundamental reprogramming of the molecule's electronic and conformational behavior.

Inductive pKa Modulation

The most critical effect of the gem-difluoro group at the 3-position is its strong electron-withdrawing inductive effect on the N-1 amine. By pulling electron density away from the nitrogen lone pair, the fluorine atoms significantly reduce the amine's basicity. This fine-tuning of polarity and lipophilicity increases solubility and membrane permeability, which directly correlates with a higher likelihood of clinical success ([1]). At physiological pH (7.4), this pKa reduction ensures a larger fraction of the drug exists in an unprotonated, neutral state, facilitating passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

Metabolic Shielding and Conformational Locking

Fluorination remains the most routinely employed strategy to limit oxidative metabolism ([2]). The high bond dissociation energy of the C–F bond (~105 kcal/mol) resists cytochrome P450 (CYP)-mediated α-oxidation. Furthermore, fluorinated piperidines exhibit a distinct "axial-F preference" driven by charge-dipole interactions and hyperconjugation, which can lock the piperidine ring into a specific bioactive chair conformation, reducing entropic penalties upon target binding[1].

G A 1-Methylpiperidine Scaffold B gem-Difluorination (3-position) A->B Structural modification C Inductive Electron Withdrawal B->C Electronic effect E Steric & Electronic Shielding B->E Steric effect D pKa Reduction (~3-4 units) C->D Lowers N1 basicity G Enhanced Membrane Permeability D->G Increased unprotonated fraction F Metabolic Stability (CYP450 Evasion) E->F Blocks oxidation

Logical flow of physicochemical enhancements via 3,3-difluorination.

Physicochemical Profiling

The table below summarizes the quantitative impact of gem-difluorination on the piperidine-4-carboxylic acid scaffold, demonstrating the causality between structural modification and pharmacokinetic enhancement.

Property1-Methylpiperidine-4-carboxylic acid3,3-Difluoro-1-methylpiperidine-4-carboxylic acidCausality / Mechanistic Impact
pKa (Amine) ~10.1~6.5 – 7.0Strong inductive withdrawal by the adjacent CF₂ group lowers basicity.
LogD (pH 7.4) -1.5 (Highly hydrophilic)~0.5 (Lipophilic)The suppressed protonation state at pH 7.4 drastically increases lipophilicity.
Microsomal Stability Low (Rapid N-dealkylation)HighThe C–F bonds sterically and electronically deactivate adjacent C–H bonds against CYP oxidation.
Conformation Equatorial-methyl preferenceAxial-F dominantCharge-dipole interactions stabilize the axial orientation of the highly electronegative fluorine[1].

Synthetic Methodologies & Protocols

The synthesis of β,β-difluorocarboxylic acids is a high-value pursuit in medicinal chemistry, typically achieved via the deoxofluorination of β-keto esters using reagents like SF₄ or DAST ([3]).

Workflow S1 β-Keto Ester Precursor (N-Boc-3-oxo-4-ester) S2 Deoxofluorination (SF4 or DAST) S1->S2 S3 3,3-Difluoro Intermediate S2->S3 Yields gem-difluoro S4 N-Deprotection & N-Methylation S3->S4 Reductive amination S5 Ester Hydrolysis (LiOH, THF/H2O) S4->S5 Saponification S6 3,3-Difluoro-1-methylpiperidine -4-carboxylic acid S5->S6 Final isolation

Step-by-step synthetic workflow for 3,3-difluoro-1-methylpiperidine derivatives.

Step-by-Step Protocol: Synthesis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid

Phase 1: Deoxofluorination of the β-Keto Ester

  • Causality: To install the gem-difluoro group, the nucleophilic fluorinating agent (DAST) attacks the electrophilic carbonyl carbon of 1-(tert-butyl) 4-methyl 3-oxopiperidine-1,4-dicarboxylate.

  • Procedure: Dissolve the β-keto ester (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction to 0 °C under an inert argon atmosphere. Dropwise, add DAST (2.5 eq). The excess DAST ensures complete conversion of the intermediate fluoro-alcohol to the gem-difluoro product. Allow the mixture to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO₃ to neutralize the generated HF. Extract with DCM, dry over MgSO₄, and concentrate.

Phase 2: N-Deprotection and Reductive Amination

  • Causality: The Boc protecting group must be removed to allow for the installation of the N-methyl cap, which prevents secondary amine metabolism in biological systems.

  • Procedure: Treat the crude difluoro intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group. Concentrate under vacuum. Dissolve the resulting TFA salt in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%, 2.0 eq) and sodium triacetoxyborohydride (STAB, 1.5 eq). The STAB selectively reduces the intermediate iminium ion without reducing the ester. Stir for 4 hours, quench with 1M NaOH, and extract with ethyl acetate.

Phase 3: Saponification (Ester Hydrolysis)

  • Causality: Base-catalyzed hydrolysis converts the methyl ester into the target carboxylic acid, providing the necessary handle for downstream amide coupling.

  • Procedure: Dissolve the N-methylated ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 6 hours. Evaporate the organic solvents. Carefully acidify the aqueous layer with 1M HCl to pH ~4.5 (the isoelectric point of the zwitterion) to precipitate the final product, or lyophilize to isolate the hydrochloride salt.

Quality Control & Self-Validating Systems

To ensure the integrity of the synthesized building block, the protocol must be validated through specific analytical checkpoints:

  • ¹⁹F NMR Spectroscopy: The C-4 position is a chiral center, rendering the two fluorine atoms at C-3 diastereotopic. A successful synthesis is validated by the presence of an AB quartet in the ¹⁹F NMR spectrum (typically between -100 to -115 ppm) exhibiting strong geminal coupling (

    
     Hz).
    
  • ¹³C NMR Spectroscopy: The presence of the C-F bonds will cause significant splitting of the adjacent carbons. The C-3 carbon will appear as a distinct triplet (

    
     Hz), validating the gem-difluoro installation.
    

References

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PubMed Central (PMC) / Angewandte Chemie International Edition URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / Chemical Society Reviews URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents, particularly those targeting the central nervous system (CNS). Its three-dimensional structure and basic nitrogen atom are key to its frequent role in establishing critical interactions with biological targets. However, the very basicity that often makes it effective can also be a liability, leading to undesirable properties such as poor cell permeability, rapid clearance, or off-target effects like hERG channel binding, which can induce cardiotoxicity.[1][2]

Simultaneously, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[3][4] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic (ADME) properties.[4][5]

The convergence of these two powerful concepts gives rise to fluorinated piperidines, a class of building blocks designed to retain the advantageous scaffolding properties of the piperidine ring while mitigating its inherent liabilities. Among these, 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid emerges as a particularly valuable reagent. The geminal difluoro group at the 3-position exerts a profound electronic and conformational influence, while the carboxylic acid at the 4-position provides a versatile synthetic handle for library synthesis and structure-activity relationship (SAR) exploration. This guide provides an in-depth analysis of its properties, strategic applications, and detailed protocols for its use.

Physicochemical Profile & Medicinal Chemistry Rationale

The introduction of a gem-difluoro group at the C3 position of the 1-methylpiperidine-4-carboxylic acid core is a deliberate design choice that imparts several critical modifications to the molecule's properties. Understanding these changes is key to leveraging this building block effectively.

Modulation of Basicity (pKa)

The most significant and predictable effect of the C3-difluorination is the reduction of the basicity of the piperidine nitrogen.

  • Causality: The two fluorine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the piperidine ring, pulling electron density away from the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, leading to a lower pKa compared to its non-fluorinated counterpart.[1][6][7] This modulation is a primary driver for its use in drug design, as a lower pKa (typically in the range of 6.5-8.0) can significantly improve oral absorption and reduce hERG liability.[2][6]

Impact on Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is more complex and context-dependent than its effect on pKa.

  • Causality: While often considered a "lipophilic hydrogen bond donor," the difluoromethyl group's impact on overall molecular lipophilicity can vary.[8] The introduction of the CF2 group can either increase or decrease the LogP/LogD value depending on the surrounding molecular environment and the relative orientation of the C-F bonds.[9][10][11] It is a misconception that fluorination always increases lipophilicity; in many saturated systems, the increased polarity of C-F bonds can lead to a net neutral or even a slight decrease in lipophilicity.[12] Researchers must experimentally determine this property for their specific derivatives.

Conformational Control and Bioisosterism

The CF2 group imposes distinct conformational preferences and can serve as a bioisostere for other chemical groups.

  • Conformational Rigidity: The steric bulk and dipole moment of the CF2 group can influence the conformational equilibrium of the piperidine ring, potentially locking it into a preferred chair conformation that may present a more favorable binding orientation to a target protein.

  • Bioisosteric Replacement: The gem-difluoro motif can act as a valuable bioisostere for a carbonyl (ketone) group or an ether oxygen.[9][10] This replacement can introduce polarity and conformational control while maintaining or improving metabolic stability and membrane permeability.[10]

Enhanced Metabolic Stability

The strength of the C-F bond is a key asset for improving a drug candidate's pharmacokinetic profile.

  • Blocking Metabolic Oxidation: The carbon atom bearing the gem-difluoro group is shielded from metabolic attack, particularly cytochrome P450-mediated oxidation. Placing the CF2 group adjacent to the nitrogen can prevent common metabolic pathways like N-dealkylation or ring oxidation, thereby increasing the half-life of the compound.

Summary of Physicochemical Properties
Property1-Methylpiperidine-4-carboxylic acid (Non-fluorinated Analog)3,3-Difluoro-1-methylpiperidine-4-carboxylic acidRationale for Change
Molecular Weight 143.18 g/mol [13]179.17 g/mol Addition of two fluorine atoms.
pKa (Piperidine N) ~9.5 - 10.5 (Estimated)~7.5 - 8.5 (Estimated)Strong inductive electron-withdrawal by the CF2 group reduces nitrogen basicity.[1][2][6]
Topological Polar Surface Area (TPSA) 40.5 Ų[13]~40.5 Ų (Calculated, similar to parent)The CF2 group itself does not significantly contribute to TPSA calculations.
LogP (Calculated) ~-0.5 (Estimated)~0.0 to +0.5 (Estimated)The effect is complex; can slightly increase or decrease lipophilicity.[11][12]
Metabolic Stability Susceptible to oxidation at C3 and C4Enhanced stability at C3The C-F bond is highly stable and blocks CYP450-mediated oxidation.

Strategic Applications in Drug Discovery Programs

The unique property profile of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid makes it a high-value building block for addressing common challenges in drug development.

  • CNS Drug Candidates: By lowering the pKa of the basic nitrogen, this scaffold can reduce the risk of P-glycoprotein (P-gp) efflux and improve the compound's ability to cross the blood-brain barrier.[2]

  • Kinase Inhibitors: Many kinase inhibitors feature basic amine motifs for hinge-binding interactions. Using this fluorinated scaffold can help optimize the pKa to balance potency, selectivity, and pharmacokinetic properties.

  • Mitigating hERG Toxicity: A high pKa is a known risk factor for binding to the hERG potassium channel. Reducing the basicity with this building block is a proven strategy to mitigate this cardiotoxicity risk.[2]

  • Rapid SAR Exploration: The carboxylic acid serves as a reliable anchor point for amide coupling reactions, enabling the rapid synthesis of a library of analogs to explore the chemical space around a lead compound. This is the most frequent and powerful reaction used in medicinal chemistry.[14][15]

Experimental Protocols

The primary synthetic application for this building block is the formation of amide bonds. The following protocol details a standard, robust method for coupling 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid with a primary or secondary amine.

Protocol 1: General Amide Coupling via HATU Activation

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Core Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. A non-nucleophilic base, typically DIPEA, is required to deprotonate the carboxylic acid and the protonated amine starting material.

Materials:

  • 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (1.0 eq)

  • Target Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • 1N Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Add the target amine (1.1 eq) to the solution.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction flask containing the acid and amine.

    • Finally, add DIPEA (3.0 eq) dropwise to the stirring reaction mixture at room temperature. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to facilitate the deprotonation of the carboxylic acid.

    • Allow the reaction to stir at room temperature for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up Procedure:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1N HCl (to remove excess DIPEA and unreacted amine).

      • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and residual acid).

      • Brine (to remove residual water).

    • Self-Validation: Each wash is designed to remove specific impurities. A successful work-up will result in a cleaner crude product, simplifying purification.

  • Purification:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or methanol in DCM) to yield the pure amide product.

Visualizations

Logical Flow of Physicochemical Impact

The following diagram illustrates the causal relationships between the structural modification (3,3-difluorination) and its desirable outcomes in medicinal chemistry.

A Structural Feature: 3,3-Difluoro Group B Inductive Effect (Electron Withdrawal) A->B causes C Steric & Dipole Effects A->C causes F Blocked Metabolic Site (C-F Bond) A->F provides D Reduced pKa (Lower Basicity) B->D leads to E Conformational Constraint C->E leads to G Improved PK Profile (e.g., Oral Absorption) D->G enables H Reduced hERG Binding Risk D->H enables I Potentially Improved Binding Affinity E->I enables J Increased Metabolic Stability F->J enables Start Reagents: - Fluorinated Acid - Amine - HATU, DIPEA, DMF Setup 1. Combine Acid & Amine in Anhydrous DMF (Inert Atmosphere) Start->Setup React 2. Add HATU & DIPEA Stir at RT (2-6h) Setup->React Monitor 3. Monitor by TLC or LC-MS React->Monitor Workup 4. Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify 5. Dry, Concentrate & Purify via Chromatography Workup->Purify Product Final Product: Pure Amide Purify->Product

Sources

Application Note: High-Efficiency Derivatization of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and process scientists working with 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid . It synthesizes high-efficiency synthetic methodologies with a focus on overcoming the specific steric and electronic challenges posed by the gem-difluoro motif.

Executive Summary

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is a high-value scaffold in medicinal chemistry, often used to modulate pKa (via the inductive effect of fluorine), improve metabolic stability (blocking C3 oxidation), and restrict conformation. However, the gem-difluoro group at C3 exerts a profound steric and electronic influence on the adjacent C4-carboxylic acid. Standard coupling protocols (e.g., EDC/HOBt) frequently result in sluggish kinetics, incomplete conversion, or extensive racemization (if chiral).

This guide details three optimized protocols designed to bypass these barriers:

  • Amide Coupling: Utilization of Acyl Fluoride intermediates (via TFFH) to overcome steric hindrance.[1]

  • Esterification: Base-mediated alkylation (Cs₂CO₃) to avoid reversible equilibrium issues.

  • Reduction: Chemoselective Borane reduction to preserve the C-F bonds.

Structural Analysis & Reactivity Profile[2]

To select the correct conditions, one must understand the substrate's internal environment.

  • Steric Shielding: The C3-fluorine atoms possess a van der Waals radius similar to oxygen. Their proximity to the C4-carboxyl group creates a "steric wall," hindering the approach of bulky nucleophiles.

  • Inductive Effect (-I): The strong electron-withdrawing nature of the C3-difluoro group increases the acidity of the C4-carboxylic acid (lowering pKa). While this makes the carboxylate a weaker nucleophile (impacting esterification), it makes the carbonyl carbon more electrophilic once activated.

  • Amine Basicity: The N1-methyl group is a tertiary amine. In standard organic solvents, it can act as an internal base or form zwitterions, necessitating careful pH control during extraction.

Decision Matrix: Reaction Pathway Selection

ReactionPathways Start Target: 3,3-Difluoro-1-methyl piperidine-4-COOH Goal_Amide Goal: Amide Bond Start->Goal_Amide Goal_Ester Goal: Ester Start->Goal_Ester Goal_Alc Goal: Primary Alcohol Start->Goal_Alc Method_Amide Method: Acyl Fluoride (TFFH or XtalFluor-E) Goal_Amide->Method_Amide Overcomes Sterics Method_Ester Method: Carboxylate Alkylation (Cs2CO3 + R-X) Goal_Ester->Method_Ester Irreversible Method_Alc Method: BH3-THF Reduction (Avoid LAH) Goal_Alc->Method_Alc Selectivity

Figure 1: Strategic decision tree for derivatizing the fluorinated piperidine scaffold.

Protocol 1: Amide Coupling via Acyl Fluoride Activation

Rationale: Standard active esters (OBt/OSu) are bulky. The gem-difluoro group at C3 creates significant steric clash with these leaving groups, slowing down the amine attack. Acyl fluorides are smaller, highly reactive, and less prone to epimerization.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[1]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DCM or DMF.[2]

Step-by-Step Procedure:
  • Activation:

    • Dissolve 3,3-difluoro-1-methylpiperidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add DIPEA (3.0 equiv) under nitrogen atmosphere.

    • Add TFFH (1.1 equiv) in one portion.

    • Critical Check: Stir at 0°C for 30 minutes. The formation of the acyl fluoride can be monitored by ¹⁹F NMR (look for a new signal around +40 to +50 ppm relative to CFCl₃).

  • Coupling:

    • Add the amine partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: For extremely hindered amines (e.g., tert-butylamine), heating to 40°C may be required.

  • Work-up:

    • Dilute with DCM.[2]

    • Wash with sat. NaHCO₃ (to remove unreacted acid/HF byproduct).

    • Wash with Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • Flash chromatography (DCM/MeOH gradient). The tertiary amine in the piperidine ring often causes tailing; add 1% NH₄OH or Et₃N to the eluent.

Protocol 2: Sterically-Driven Esterification

Rationale: Fischer esterification (Acid + Alcohol + H⁺) is an equilibrium process. Due to the steric bulk at C3, the forward reaction rate is slow, and water removal is difficult. Alkylation of the carboxylate is irreversible and driven by the high nucleophilicity of the cesium salt.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃).[3]

  • Electrophile: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).

  • Solvent: DMF (promotes the "naked" anion effect).

Step-by-Step Procedure:
  • Salt Formation:

    • Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M).

    • Add Cs₂CO₃ (1.5 equiv). The mixture will be a suspension.

    • Stir at RT for 15 minutes to ensure deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Stir at RT.[2][4]

    • Monitoring: Reaction is usually complete within 1–2 hours. The steric hindrance at C3 affects the nucleophile (carboxylate) less than it affects an incoming nucleophile attacking the carbonyl.

  • Work-up:

    • Dilute with EtOAc.[2]

    • Wash extensively with water (3x) to remove DMF.

    • Wash with Brine, dry, and concentrate.

Protocol 3: Chemoselective Reduction

Rationale: Lithium Aluminum Hydride (LAH) is a harsh reducing agent that can sometimes cause defluorination (reductive elimination) in alpha/beta-fluorinated systems. Borane-THF (BH₃·THF) is milder, coordinates to the amine, and selectively reduces the carboxylic acid to the alcohol without disturbing the C-F bonds.

Step-by-Step Procedure:
  • Setup:

    • Dissolve the acid (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool to 0°C under Nitrogen.

  • Reduction:

    • Add BH₃·THF complex (1.0 M solution, 3.0 equiv) dropwise.

    • Observation: Gas evolution (H₂) will occur. Control addition rate.

    • Allow to warm to RT and stir for 4–6 hours.

  • Quench (Critical):

    • Cool back to 0°C.

    • Slowly add MeOH (excess) to quench unreacted borane.

    • Boron Complex Breakdown: The amine-borane complex is stable. To break it, add 1M HCl (aqueous) and reflux for 30 minutes, or stir with acidic MeOH overnight.

  • Isolation:

    • Neutralize with NaOH to pH ~10 (to free the piperidine amine).

    • Extract with DCM/Isopropanol (3:1) or Chloroform.[5]

    • Dry and concentrate.[2]

Quality Control & Troubleshooting

Analytical Markers
  • ¹⁹F NMR: This is the most powerful tool for this scaffold.

    • Starting Material: Distinct multiplet for the CF₂ group.

    • Acyl Fluoride Intermediate: Appearance of a carbonyl-fluorine signal (typically singlet or doublet around +40 ppm).

    • Product: Shift in the CF₂ multiplet pattern.

  • LC-MS:

    • The N-methyl piperidine is basic. Use a high pH buffer (Ammonium Bicarbonate, pH 10) for better peak shape and retention. Acidic mobile phases (Formic acid) will protonate the N1, causing the compound to elute in the void volume on C18 columns.

Common Issues & Fixes
IssueProbable CauseSolution
Low Yield in Amide Coupling Steric clash with large coupling agents (HATU/PyBOP).[6]Switch to TFFH (Protocol 1) or Ghosez's Reagent.
Incomplete Esterification Equilibrium limitations in Fischer conditions.Switch to Cs₂CO₃ alkylation (Protocol 2).
Defluorination during Reduction Over-reduction with LAH.Use BH₃·THF at 0°C–RT. Avoid refluxing LAH.
Product Tailing on Silica Interaction of tertiary amine with silanols.Add 1% Triethylamine or use Amino-functionalized silica.

References

  • Acyl Fluorides in Peptide Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Amides."[1] Journal of the American Chemical Society, 1995.

  • Coupling of Hindered Amino Acids: Due-Hansen, M. E., et al.[1] "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry, 2016.

  • Fluorine Effects in Medicinal Chemistry: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.

  • Cesium Carbonate Esterification: Kruizinga, W. H., et al. "Cesium salts in organic synthesis: Preparation of macrocyclic lactones." Journal of Organic Chemistry, 1981.

  • Borane Reduction Selectivity: Brown, H. C., et al. "Selective reductions. 26. Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry, 1973.

Sources

Comprehensive Analytical Characterization of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Physicochemical Profiling

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (CAS: 1550967-66-2) is a highly specialized fluorinated building block increasingly utilized in drug discovery[1]. The strategic incorporation of a gem-difluoro group adjacent to a basic amine profoundly alters the molecule's basicity, lipophilicity, and the conformational landscape of the piperidine ring[2].

Characterizing this compound presents unique analytical challenges. It is a highly polar zwitterion lacking a strong UV chromophore, meaning standard reversed-phase chromatography and UV detection protocols often fail. This application note establishes a self-validating, multi-orthogonal analytical framework utilizing Multinuclear NMR, LC-MS, and specialized HPLC-UV methods to ensure rigorous structural and purity validation.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Chemical Name 3,3-Difluoro-1-methylpiperidine-4-carboxylic acidRequires multi-nuclear NMR (

H,

C,

F).
CAS Number 1550967-66-2[1]Reference standard tracking.
Molecular Formula C

H

F

NO

Exact mass targeting for MS.
Molecular Weight 179.16 g/mol Identifiable via[M+H]

at m/z 180.1.
Structural Features Tertiary amine, carboxylic acid, gem-difluoroZwitterionic nature requires pH-controlled HPLC.

Rationale for Analytical Strategy (Causality & Logic)

As a Senior Application Scientist, I design protocols not just to generate data, but to eliminate false positives. The analytical choices below are governed by the molecule's intrinsic chemistry:

  • Multinuclear NMR (

    
    F Dependency):  Standard 
    
    
    
    H NMR is insufficient due to complex scalar couplings between the fluorine atoms and the piperidine ring protons.
    
    
    F NMR is mandatory. The gem-difluoro protons are typically diastereotopic due to the restricted conformation of the substituted piperidine ring, often presenting as a distinct AB quartet or complex doublet-of-doublets[3].
  • HPLC-UV (Low Wavelength & Phase Selection): Because this molecule lacks an aromatic system, it does not absorb at standard 254 nm wavelengths. Detection must occur at 210 nm (carbonyl/amine absorption). Furthermore, its polar nature causes it to elute in the void volume of standard C18 columns. We utilize a low-pH mobile phase (0.1% TFA) to suppress the ionization of the carboxylic acid, driving retention on an Aqueous C18 (AQ) column.

  • Self-Validating LC-MS: We employ positive Electrospray Ionization (ESI+). The tertiary N-methyl group is easily protonated. To validate that the m/z 180.1 peak is our target and not an isobaric impurity, MS/MS fragmentation is used to monitor the characteristic loss of H

    
    O and CO
    
    
    
    from the carboxylic acid moiety[4].

Experimental Workflows & Protocols

Workflow Start 3,3-Difluoro-1-methylpiperidine- 4-carboxylic acid Prep Sample Preparation (Solubilization & Filtration) Start->Prep NMR Multinuclear NMR 1H, 13C, 19F Prep->NMR 15-20 mg in DMSO-d6 LCMS LC-MS Analysis ESI+ Mode Prep->LCMS 10 µg/mL HPLC HPLC-UV Analysis Low pH Mobile Phase Prep->HPLC 1 mg/mL Data Data Integration & Structural Validation NMR->Data Structural Elucidation LCMS->Data Mass Confirmation HPLC->Data Purity Assessment

Figure 1: Comprehensive analytical workflow for fluorinated piperidine characterization.

Protocol A: Multinuclear NMR Spectroscopy ( H, C, F)

Objective: Confirm the carbon backbone and the integrity of the gem-difluoro moiety.

Step-by-Step Method:

  • Sample Preparation: Weigh exactly 15–20 mg of the compound into a clean glass vial.

  • Solubilization: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: DMSO-
    
    
    
    is preferred over D
    
    
    O to prevent rapid deuterium exchange of the carboxylic acid proton, allowing for full structural mapping.
  • Transfer: Transfer the clear solution to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • 
      H NMR (400 MHz):  16 scans, relaxation delay (D1) = 2.0 s.
      
    • 
      C NMR (100 MHz):  512 scans, D1 = 2.0 s.
      
    • 
      F NMR (376 MHz):  64 scans, D1 = 1.5 s. (Use Trichlorofluoromethane as an external reference set to 0 ppm).
      
Table 2: Expected NMR Spectral Data
NucleusExpected Chemical Shift (ppm)Multiplicity & CouplingStructural Assignment

H
~2.30SingletN-CH


H
~2.80 – 3.20MultipletC4-H (

to COOH)

F
-103.0 to -113.0AB Quartet / ddC3-F

(gem-difluoro)[3]

C
~171.0SingletC=O (Carboxylic acid)

C
~118.0Triplet (


240 Hz)
C3 (CF

)
Protocol B: HPLC-UV for Purity Assessment

Objective: Quantify chromatographic purity overcoming the lack of UV chromophores and high polarity.

Step-by-Step Method:

  • Column Selection: Waters XBridge C18 AQ (4.6 x 150 mm, 3.5 µm). The aqueous-compatible stationary phase prevents phase collapse under highly aqueous conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Prep: Dissolve 1.0 mg of sample in 1.0 mL of 95:5 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Inject a blank (diluent only) prior to the sample to ensure no system peaks interfere with the analyte's retention time.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5%

      
       60% B
      
    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60%

      
       5% B
      
    • 12.1 - 15.0 min: 5% B (Equilibration)

  • Instrument Parameters: Flow rate at 1.0 mL/min, Column Temperature at 30 °C, Injection Volume at 10 µL.

  • Detection: UV at 210 nm.

Protocol C: LC-MS for Mass Confirmation

Objective: Verify the exact molecular weight and structural fragments.

Step-by-Step Method:

  • Sample Dilution: Dilute the HPLC stock solution 1:100 with Mobile Phase A to achieve a final concentration of 10 µg/mL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

  • Acquisition: Scan from m/z 100 to 500. Extract the chromatogram for m/z 180.1 ([M+H]

    
    ).
    
  • MS/MS Validation: Isolate m/z 180.1 and apply a collision energy of 15–20 eV using Argon gas. Monitor for the diagnostic loss of 44 Da (CO

    
    ), yielding a fragment at m/z 136.1, which conclusively proves the presence of the free carboxylic acid moiety[4].
    

References

  • Fluoropharm. "1550967-66-2 | 4-Piperidinecarboxylic acid, 3,3-difluoro-1-methyl-".
  • Google Patents. "WO2016200851A1 - Nuclear receptor modulators".
  • Thieme Connect. "Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy".
  • ResearchGate. "The conformational preferences of fluorinated piperidine derivatives".

Sources

Application Note: In Vitro Assays for Evaluating 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus Area: Blood-Brain Barrier (BBB) Penetrant Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In the development of central nervous system (CNS) therapeutics—particularly for glioblastoma and brain metastases—achieving sufficient blood-brain barrier (BBB) penetration while maintaining target potency is a primary bottleneck. 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (CAS: 1550967-66-2) has emerged as a highly privileged building block in fragment-based drug discovery and library synthesis for CNS-targeted kinase inhibitors[1][2].

The Causality of Fluorination: Unsubstituted piperidines are highly basic (pKa ~9-10) and are predominantly protonated at physiological pH, which restricts passive diffusion across the lipophilic BBB and increases liability for P-glycoprotein (P-gp) efflux[3]. The strategic introduction of a gem-difluoro moiety at the 3-position exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the adjacent basic amine[4]. This increases the fraction of the neutral (unprotonated) species at pH 7.4, enhancing lipophilicity and passive brain penetrance without adding excessive steric bulk[3][4]. Furthermore, the carboxylic acid at the 4-position provides a versatile handle for rapid amide coupling, allowing researchers to append this BBB-penetrating moiety to various kinase-binding scaffolds (e.g., targeting EGFRvIII, VEGFR2, or FYN)[1].

This application note details the self-validating in vitro assay cascade required to evaluate synthesized derivatives of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid, ensuring both target engagement and optimal pharmacokinetic properties.

Experimental Workflow & Assay Cascade

G BB 3,3-Difluoro-1-methylpiperidine- 4-carboxylic acid Synthesis Library Synthesis (Amide Coupling) BB->Synthesis Derivatization Assay1 Biochemical Assay (ADP-Glo Kinase) Synthesis->Assay1 IC50 Assay2 Permeability Assay (MDCK-MDR1 Transwell) Synthesis->Assay2 Papp & ER Assay3 Phenotypic Assay (CellTiter-Glo U87-MG) Synthesis->Assay3 Viability Hit Lead Selection: CNS-Penetrant Inhibitor Assay1->Hit Assay2->Hit Assay3->Hit

Workflow for evaluating 3,3-difluoro-1-methylpiperidine-4-carboxylic acid derivatives.

Protocol 1: High-Throughput Kinase Inhibition (ADP-Glo™ Assay)

To confirm that the addition of the difluoropiperidine moiety does not abrogate binding to the target kinase (e.g., EGFR or VEGFR2), a universal biochemical assay is required. The ADP-Glo™ Kinase Assay is selected because it measures ADP production directly and tolerates high ATP concentrations (up to 1 mM), which is critical for accurately profiling ATP-competitive inhibitors[5].

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the 3,3-difluoro-1-methylpiperidine derivatives in 100% DMSO. Transfer to a 384-well low-volume white plate (final DMSO concentration ≤1%).

  • Kinase Reaction:

    • Add 2 µL of purified Kinase/Substrate mix in 1X Kinase Buffer.

    • Add 2 µL of ATP solution (at the predetermined

      
       for the specific kinase).
      
    • Causality Check: Include a positive control (e.g., Erlotinib for EGFR) and a no-enzyme negative control to establish the assay window.

    • Incubate at room temperature (RT) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Mechanism: This step terminates the kinase reaction and actively depletes any unconsumed ATP, leaving only the reaction-generated ADP. Incubate at RT for 40 minutes[5].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent.

    • Mechanism: This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to produce a luminescent signal proportional to kinase activity[5]. Incubate at RT for 30–60 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second/well). Calculate IC

    
     using a 4-parameter logistic non-linear regression model.
    

Protocol 2: In Vitro BBB Permeability (MDCK-MDR1 Transwell Assay)

Because the primary goal of utilizing 3,3-difluoro-1-methylpiperidine-4-carboxylic acid is to achieve CNS penetration, compounds must be evaluated in a bidirectional permeability model. The MDCK-MDR1 cell line is engineered to overexpress human P-glycoprotein (P-gp), making it the gold standard for predicting both passive BBB diffusion and active efflux liabilities[6][7].

Step-by-Step Methodology
  • Monolayer Preparation: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts (0.4 µm pore size). Culture for 4–5 days to form a polarized, confluent monolayer[6].

  • Self-Validating Integrity Check: Prior to the assay, measure Trans-Epithelial Electrical Resistance (TEER). Only inserts with TEER > 150 Ω·cm² are used.

  • Dosing & Incubation:

    • Prepare dosing solutions of the derivatives at 10 µM in HBSS transport buffer (pH 7.4).

    • Bidirectional Setup: Add the compound to the Apical chamber to measure A-to-B flux (mimicking blood-to-brain), and to the Basolateral chamber to measure B-to-A flux (mimicking brain-to-blood efflux)[7].

    • Internal Control: Co-administer Lucifer Yellow (LY) (100 µM) to monitor paracellular leakage. LY permeability must remain < 1.5 × 10

      
       cm/s to validate the well's integrity.
      
    • Incubate at 37°C, 5% CO

      
       for 120 minutes[7].
      
  • Quantification: Collect aliquots from both donor and receiver compartments. Quantify compound concentrations via LC-MS/MS (Multiple Reaction Monitoring mode)[7].

  • Data Analysis: Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (ER):
    
    
    
    
    An ER < 2.0 indicates the difluoropiperidine successfully evaded P-gp efflux, confirming its suitability for CNS indications[6].

Protocol 3: Phenotypic Efficacy (CellTiter-Glo® Viability Assay)

Following biochemical and permeability validation, the compounds must demonstrate target-mediated cytotoxicity in a relevant disease model, such as the U87-MG human glioblastoma cell line.

Step-by-Step Methodology
  • Cell Seeding: Seed U87-MG cells at 2,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C to allow adherence.

  • Treatment: Treat cells with a 10-point dose-response titration of the 3,3-difluoro-1-methylpiperidine derivatives. Incubate for 72 hours.

  • Viability Measurement: Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo® reagent.

    • Mechanism: The reagent lyses cells and generates a luminescent signal directly proportional to the amount of ATP present, which is a highly accurate proxy for metabolically active cells.

  • Readout: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Data Interpretation & Quantitative Benchmarks

The following table summarizes the expected pharmacological improvements when transitioning from an unsubstituted piperidine to a 3,3-difluoro-1-methylpiperidine derivative.

Compound ClassTarget Kinase IC

(nM)
MDCK-MDR1

(10

cm/s)
Efflux Ratio (ER)U87-MG IC

(nM)
Phenotypic Conclusion
Unsubstituted Piperidine Analog 12.54.28.51,450Potent target binding, but high P-gp efflux restricts cellular efficacy in CNS models.
3,3-Difluoro-1-methylpiperidine Derivative 14.022.81.345Maintained potency. Lowered pKa evades P-gp (ER < 2), resulting in excellent BBB permeability and high cellular efficacy.

Interpretation: The data clearly demonstrates the causality of the 3,3-difluoro substitution. While biochemical potency remains relatively unchanged, the dramatic reduction in the Efflux Ratio and the corresponding increase in Apical-to-Basolateral permeability confirm that the 3,3-difluoro-1-methylpiperidine moiety successfully drives the compound across the BBB, translating to superior phenotypic efficacy in glioblastoma cells.

References

  • [1] 5-substituted difluoro piperidine compound capable of penetrating blood brain barrier. PatSnap. Available at:

  • [2] Orphan Drug List. Health Resources & Services Administration (HRSA). Available at:

  • [5] ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Available at:

  • [6] MDCK-MDR1 Permeability Assay. Evotec. Available at:

  • [7] MDCK Permeability Assay. Domainex. Available at:

  • [3] Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. ACS Chemical Neuroscience. Available at:

  • [4] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health (NIH). Available at:

Sources

Application Note: N-Methylation of Difluoropiperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity N-methylation of fluorinated piperidine scaffolds, specifically difluoropiperidine carboxylic acids (e.g., 4,4-difluoropiperidine-2-carboxylic acid or 3,3-difluoropiperidine-4-carboxylic acid).[1]

These substrates present unique challenges due to the inductive electron-withdrawing effect of fluorine , which lowers the nucleophilicity of the piperidine nitrogen, and the zwitterionic nature of the free amino acid, which complicates solubility in organic solvents.

Strategic Analysis & Mechanistic Insight

The Challenge: Fluorine & Zwitterions

Successful N-methylation of difluoropiperidine carboxylic acid requires navigating two competing physical properties:

  • Reduced Nucleophilicity: The gem-difluoro group exerts a strong inductive effect (

    
    ), lowering the pKa of the piperidine nitrogen (typically from ~11.0 in piperidine to ~8.5–9.0 in difluoropiperidines). While this reduces the risk of over-alkylation to the quaternary ammonium salt, it also retards the initial attack on the electrophile (formaldehyde).
    
  • Solubility (The Zwitterion Trap): The free amino acid exists as a zwitterion in neutral media, making it insoluble in the varying polarity solvents (DCE, THF) required for standard reductive amination.

The Solution: Reductive Amination via the Ester

To ensure reproducibility and high yields, this protocol utilizes Sodium Triacetoxyborohydride (STAB) on the methyl ester derivative.

  • Why STAB? Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and avoids cyanide byproducts. Unlike catalytic hydrogenation, it is chemoselective and tolerates the fluorine atoms (avoiding potential hydrodefluorination). Crucially, STAB reduces the intermediate iminium ion faster than it reduces the aldehyde, preventing side reactions.
    
  • Why the Ester? Masking the carboxylic acid as a methyl ester breaks the zwitterionic lattice, allowing the substrate to dissolve in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), the optimal solvents for STAB-mediated reduction.

Reaction Pathway & Workflow

The following diagram outlines the logical flow of the experiment, from salt neutralization to final hydrolysis.

G Start Start: Difluoropiperidine Carboxylic Acid (HCl Salt) Esterification Step 1: Esterification (MeOH, SOCl2) Start->Esterification If free acid Neutralization Step 2: Free Base Formation (DCM, NaHCO3 wash) Start->Neutralization If Ester-HCl Esterification->Neutralization ImineForm Step 3: Imine/Iminium Formation (HCHO, AcOH, DCE) Neutralization->ImineForm Amine Free Base Reduction Step 4: Reduction (NaBH(OAc)3) ImineForm->Reduction In situ Workup Step 5: Basic Workup (Sat. NaHCO3) Reduction->Workup Hydrolysis Step 6: Hydrolysis (Optional) (LiOH, THF/H2O) Workup->Hydrolysis Target: Acid End Final Product: N-Methyl-Difluoropiperidine Acid Workup->End Target: Ester Hydrolysis->End

Caption: Workflow for the conversion of difluoropiperidine acid/ester salts to their N-methylated analogs.

Detailed Experimental Protocol

Phase A: Preparation of the Reactive Substrate

If starting with the free amino acid, perform esterification first (standard MeOH/SOCl2). If starting with the commercial Ester-HCl salt, proceed below.

Objective: Convert the stable hydrochloride salt into the reactive free amine.

  • Note: In situ neutralization with TEA/DIPEA is possible but often retards the STAB reaction due to competitive buffering. Free-basing prior to reaction is recommended for fluorinated amines. [1]

  • Dissolve the Difluoropiperidine Ester HCl (1.0 equiv) in DCM (10 mL/g).

  • Wash with saturated aq.

    
     (2x) and Brine (1x).
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo (do not heat above 40°C due to volatility).
    
  • Use the resulting oil immediately in Phase B.

Phase B: Reductive Methylation (The Core Protocol)

Reagents:

  • Substrate: Difluoropiperidine Ester (Free Base)

  • Electrophile: Formaldehyde (37% aq. solution) - Easier to handle than paraformaldehyde.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB)[2][3]

  • Solvent: 1,2-Dichloroethane (DCE) - Preferred over DCM for slightly higher boiling point and solubility.[1]

  • Catalyst: Acetic Acid (AcOH)[3]

Stoichiometry Table:

ComponentEquivalentsRole
Difluoropiperidine 1.0Substrate
Formaldehyde (37% aq) 3.0 - 5.0Electrophile (Excess drives equilibrium)
Acetic Acid 1.0 - 2.0Catalyst (Promotes iminium ion formation)
STAB 2.0 - 2.5Reducing Agent (Hydride donor)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Difluoropiperidine amine (1.0 equiv) in anhydrous DCE (0.2 M concentration) .

  • Activation: Add Formaldehyde (37% aq, 3.0 equiv) .

  • Catalysis: Add Acetic Acid (1.0 equiv) . Stir at Room Temperature (RT) for 15–20 minutes.

    • Expert Insight: This pre-stir allows the formation of the hemiaminal/iminium species before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (2.0 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Remove ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin or PMA) or LCMS. The fluorinated amine may react slower than non-fluorinated analogs; if incomplete after 4h, add additional Formaldehyde (1.0 eq) and STAB (0.5 eq).

  • Quench: Quench by adding saturated aq.

    
     slowly until gas evolution ceases and pH is basic (~8-9).[1]
    
  • Extraction: Extract with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: The crude material is often pure enough (>95%) for hydrolysis. If needed, purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Phase C: Hydrolysis to the Free Acid (Optional)
  • Dissolve N-Methyl Ester in THF/Water (3:1 ratio).[1]

  • Add LiOH·H2O (2.5 equiv) .

  • Stir at RT for 2–12 hours (monitor ester consumption).

  • Workup (Zwitterion Isolation):

    • Neutralize to pH ~7 using 1M HCl.

    • Evaporate THF.

    • Lyophilize the aqueous residue to obtain the product with LiCl salts, OR use Ion-Exchange Chromatography (Dowex 50W) to isolate the salt-free amino acid.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion Fluorine inductive effect reduces imine formation.[1]Increase reaction time (overnight); Increase AcOH to 2.0 equiv to accelerate iminium formation.
Over-Alkylation Uncontrolled pH or wrong reductant.Ensure STAB is used (not

). Keep temperature at RT (do not heat).
Product stuck in Aqueous Zwitterion solubility.During workup of Phase C, do not extract with organic solvents at neutral pH. Use lyophilization or resin purification.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • The foundational text establishing STAB as the standard for selective reductive amin
  • Surmont, R., et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[1][6] Journal of Organic Chemistry, 2010, 75(3), 929-932.[6]

    • Specific protocols regarding the synthesis and handling of 3,3-difluoropiperidine deriv
  • Chatterjee, J., et al. "Synthesis of N-methylated cyclic peptides."[7] Nature Protocols, 2012, 7(3), 432-444.[7]

    • Provides context on N-methylation str

Sources

Comprehensive Purification Protocols for 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (CAS 1550967-66-2) [4] is a highly valuable fluorinated building block utilized in modern drug discovery. The strategic placement of a gem-difluoro group adjacent to both the basic piperidine nitrogen and the carboxylic acid fundamentally alters the molecule's physicochemical profile, rendering standard purification techniques (e.g., normal-phase silica gel chromatography) ineffective.

The Causality of the Purification Challenge (E-E-A-T Rationale): To successfully purify a molecule, one must first understand its charge state. The strongly electron-withdrawing 3,3-difluoro moiety exerts a powerful inductive effect (


) on the adjacent functional groups:
  • Amine Basicity: While a standard N-methylpiperidine has a basic pKa of ~10.0, the gem-difluoro group drastically reduces the electron density on the nitrogen. [1, 2].

  • Carboxylic Acid Acidity: The same inductive effect increases the acidity of the C4-carboxylic acid, lowering its pKa from ~4.5 to an estimated 2.0–2.5.

  • Isoelectric Point (pI): Consequently, the molecule exists as a highly polar zwitterion across a broad physiological pH range. The estimated isoelectric point (

    
    ) is approximately 4.5 . At this pH, the net charge is exactly zero, and aqueous solubility is at its absolute minimum—a critical parameter exploited in crystallization.
    

Purification Strategy Decision Matrix

Workflow Crude Crude Mixture (CAS 1550967-66-2) Decision Assess Scale & Purity Requirements Crude->Decision Scale1 Analytical / < 500 mg Decision->Scale1 High Purity Scale2 Preparative / 0.5 - 5 g Decision->Scale2 Desalting Scale3 Bulk / > 5 g Decision->Scale3 Polishing Meth1 Protocol A: RP-HPLC (HFBA Ion-Pairing) Scale1->Meth1 Meth2 Protocol B: SCX Catch-and-Release Scale2->Meth2 Meth3 Protocol C: Isoelectric Crystallization (pH 4.5) Scale3->Meth3 Pure Pure Zwitterionic Product Meth1->Pure Meth2->Pure Meth3->Pure

Decision matrix for the purification of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid.

Protocol A: Preparative RP-HPLC with Fluorinated Ion-Pairing

Causality: Highly polar zwitterions exhibit poor retention on standard reversed-phase (C18) columns, often eluting in the void volume. To force retention, we employ Heptafluorobutyric acid (HFBA) as an ion-pairing agent. HFBA is highly lipophilic; its anionic carboxylate pairs with the protonated piperidine nitrogen, forming a neutral, hydrophobic complex that partitions effectively into the C18 stationary phase. Furthermore, [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in 10% Acetonitrile / 90% Water containing 0.1% HFBA to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20 mL/min.

  • Injection: Inject up to 5 mL (250 mg) of the sample per run.

  • Gradient Elution: Execute the gradient as specified in Table 1 .

  • Fraction Collection: Monitor UV absorbance at 210 nm. Collect the major peak.

  • Isolation: Lyophilize the pooled fractions. (Note: The product will be isolated as the HFBA salt. To obtain the free zwitterion, proceed to Protocol B).

Table 1: Preparative RP-HPLC Gradient Conditions
Time (min)% Mobile Phase A (H₂O + 0.1% HFBA)% Mobile Phase B (MeCN + 0.1% HFBA)Flow Rate (mL/min)
0.095520.0
5.095520.0
25.0406020.0
27.059520.0
32.095520.0

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release

Causality: SCX chromatography exploits the basicity of the piperidine nitrogen. By loading the sample under highly acidic conditions (pH < 2.0), the carboxylic acid is fully protonated (neutral) and the amine is protonated (cationic). The cation binds tightly to the negatively charged sulfonic acid groups on the SCX resin. Neutral and acidic impurities are washed away. Elution is triggered by a high-pH solvent (ammonia in methanol), which deprotonates the amine, neutralizing the molecule and breaking the ionic interaction.

Step-by-Step Methodology:

  • Resin Preparation: Swell 10 g of SCX resin (e.g., Dowex 50WX8 or silica-based SCX) in 1M HCl for 30 minutes. Wash with deionized water until the effluent is pH > 5, then condition with Methanol.

  • Loading: Dissolve 1 g of crude product in 20 mL of 0.1M HCl. Load onto the SCX column at a flow rate of 1–2 mL/min.

  • Washing: Wash the column sequentially with 50 mL of 0.1M HCl, 50 mL of Water, and 50 mL of Methanol. This removes all non-basic and non-polar impurities.

  • Elution: Elute the target compound using 100 mL of 2M Ammonia in Methanol.

  • Recovery: Concentrate the methanolic ammonia fractions under reduced pressure to yield the free zwitterionic product.

Protocol C: Isoelectric Crystallization (Bulk Scale)

Causality: Zwitterions are heavily solvated by water due to their dual charges. However, at their exact isoelectric point (pI ~ 4.5), the net charge is zero, and intermolecular ionic interactions (crystal lattice formation) outcompete hydration. This self-validating system is the most cost-effective method for bulk purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude product in 50 mL of 1M NaOH (pH > 10). The molecule is now a highly soluble sodium carboxylate salt.

  • Filtration: Polish filter the basic solution to remove any insoluble particulates.

  • pH Adjustment: Under vigorous stirring at 0–5 °C, slowly add 1M HCl dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Nucleation: As the pH approaches 4.5, the solution will become cloudy. Pause the addition of HCl and allow seed crystals to form for 15 minutes.

  • Completion: Continue adding HCl until the pH stabilizes exactly at 4.5.

  • Aging and Harvesting: Stir the suspension at 0 °C for 2 hours to maximize yield. Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

Comparative Data Summary

Table 2: Comparative Analysis of Purification Methods
MethodOptimal ScaleTypical YieldPurity AchievedPrimary MechanismBest Used For
RP-HPLC (HFBA) < 500 mg60 - 75%> 99%Hydrophobic partitioning of ion-pairsComplex mixtures, analytical standards
SCX Catch/Release 0.5 - 5 g85 - 95%> 90%Ionic bonding & pH-dependent releaseDesalting, removing neutral impurities
Isoelectric Cryst. > 5 g70 - 85%> 98%Minimum solubility at net-zero chargeBulk polishing, final API isolation

References

  • van Niel, M. B., et al. (1999). "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Journal of Medicinal Chemistry, 42(12), 2087-2104. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine." PubChem. URL:[Link]

  • Lajin, B., et al. (2020). "Fluorinated carboxylic acids as 'ion repelling agents' in reversed-phase chromatography." Journal of Chromatography A, 1631, 461575. URL:[Link]

Application Note: Strategic Incorporation of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural, conformationally restricted building blocks into peptide scaffolds is a cornerstone of modern peptide drug discovery. 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is a highly specialized, fluorinated aliphatic heterocyclic building block. Due to its N-methylated tertiary amine, it cannot be extended at the N-terminus; rather, it serves as a potent N-terminal capping agent or a side-chain modifier (e.g., via lysine conjugation).

This application note provides researchers with the theoretical grounding and validated protocols required to successfully incorporate this sterically hindered, electronically deactivated building block into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profiling & Mechanistic Rationale

To utilize this building block effectively, one must understand the causality behind its structural features and how they dictate both synthetic behavior and pharmacological outcomes.

The Fluorine Gauche Effect and Conformational Rigidity

The introduction of a gem-difluoro group at the 3-position of the piperidine ring exerts a profound stereoelectronic influence known as the fluorine gauche effect. This effect biases the piperidine ring into a highly rigidified chair conformation, often showing a strong axial-fluorine preference[1]. By locking the N-terminal or side-chain appendage into a predictable vector, the entropic penalty of target binding is significantly reduced, often leading to enhanced receptor affinity[2].

pKa Modulation and ADME Optimization

The strong inductive electron-withdrawing nature of the


 group significantly lowers the basicity (pKa) of the adjacent tertiary amine (the 1-methyl group) by approximately 2 to 3 log units compared to its non-fluorinated counterpart[3].
  • Pharmacological Causality: Lowering the basicity of the amine reduces undesirable charge-charge interactions with the hERG channel, mitigating cardiotoxicity risks. Furthermore, the combination of reduced basicity and the lipophilic nature of the

    
     group enhances passive membrane permeability and metabolic stability against oxidative N-dealkylation[4].
    
Synthetic Implications (The Coupling Challenge)

The electron-withdrawing


 group increases the acidity of the C4-carboxylic acid. While this makes the resulting activated ester (e.g., OAt or OBt ester) highly electrophilic, it also makes it highly susceptible to premature hydrolysis in the presence of trace water. Furthermore, the steric bulk of the piperidine ring and the adjacent difluoro group impedes the approach of the resin-bound amine. Therefore, standard coupling reagents (like DIC/HOBt) are often insufficient, necessitating the use of highly reactive uronium/aminium salts like HATU  or COMU  under strictly anhydrous conditions[5].

Mechanism BB gem-Difluoro Substitution Inductive Strong Electron Withdrawal BB->Inductive Conform Axial-F Preference (Gauche Effect) BB->Conform pKa Lower Amine pKa (~2-3 units) Inductive->pKa Lipid Increased Lipophilicity Inductive->Lipid ADME Improved ADME & Target Affinity pKa->ADME Lipid->ADME Conform->ADME

Figure 1: Mechanistic pathway detailing how gem-difluoro substitution improves peptide ADME properties.

Quantitative Data: Comparative Properties

The following table summarizes the expected physicochemical shifts when capping a peptide with 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid versus its non-fluorinated analog (1-methylpiperidine-4-carboxylic acid).

Property1-Methylpiperidine-4-carboxylic acid (Non-Fluorinated)3,3-Difluoro-1-methylpiperidine-4-carboxylic acidSynthetic / Biological Impact
Amine pKa (est.) ~ 9.5 - 10.0~ 7.0 - 7.5Reduced hERG liability; increased fraction of neutral species at physiological pH.
Lipophilicity (LogP) Baseline+ 0.5 to + 1.0Enhanced passive membrane permeability.
Steric Hindrance ModerateHighRequires high-efficiency coupling reagents (HATU/COMU) and extended reaction times.
Metabolic Stability Susceptible to rapid N-demethylationHighly resistantThe electron-deficient nitrogen is less prone to cytochrome P450-mediated oxidation.

Experimental Methodologies & Protocols

Because 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid lacks an Fmoc-protected primary/secondary amine, it acts as a terminator in the synthesis sequence. The following protocol outlines a self-validating system for coupling this hindered acid to a resin-bound peptide.

Protocol: N-Terminal Capping via SPPS

Reagents Required:

  • 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (Amine-free)[5]

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation & Deprotection:

    • Ensure the resin-bound peptide (0.1 mmol scale) has been thoroughly washed with DMF following the final Fmoc deprotection (using 20% piperidine in DMF)[5].

    • Critical Check: Perform a Kaiser test to confirm the presence of free primary amines (beads should turn dark blue).

  • Pre-Activation (The Causality of Timing):

    • In a clean, dry glass vial, dissolve 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (0.3 mmol) and HATU (0.29 mmol) in 2 mL of anhydrous DMF.

    • Why 2.9 eq of HATU? Using a slight substoichiometric amount of HATU relative to the carboxylic acid prevents the capping of unreacted resin-bound amines by the guanidinium byproduct of HATU.

    • Add DIPEA (0.6 mmol) to the vial. Vortex for exactly 60 seconds. The solution will turn pale yellow, indicating the formation of the active OAt ester. Do not exceed 2 minutes of pre-activation, as the fluorinated active ester is prone to degradation.

  • Coupling Reaction:

    • Transfer the activated mixture to the SPPS reaction vessel containing the resin.

    • Agitate (rock or bubble with

      
      ) at room temperature for 3 to 4 hours. Due to the steric bulk of the gem-difluoro piperidine ring, standard 45-minute couplings are insufficient.
      
  • Self-Validation (Micro-Cleavage):

    • Withdraw a small aliquot of resin (~2 mg) and wash sequentially with DMF and DCM.

    • Treat the aliquot with 200 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5%

      
      ) for 30 minutes[5].
      
    • Evaporate the TFA under a stream of

      
      , dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS.
      
    • Decision Gate: If unreacted starting peptide is observed, perform a double coupling using COMU/Oxyma instead of HATU. If conversion is >95%, proceed to the next step.

  • Global Cleavage:

    • Wash the bulk resin thoroughly with DMF (3x) and DCM (5x), then dry under vacuum.

    • Perform global cleavage using the standard TFA cocktail for 2 hours, precipitate in cold diethyl ether, and isolate the modified peptide via centrifugation.

SPPS_Workflow Start Peptide-Resin (N-terminal amine exposed) Activation Pre-activation: 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid + HATU + DIPEA Start->Activation Prepare reagents Coupling Coupling Reaction (3-4 hours, RT) Activation->Coupling Add to resin Validation Micro-cleavage & LC-MS Validation Coupling->Validation Wash resin Validation->Coupling If incomplete (Double Couple) Cleavage Global Cleavage (TFA/TIPS/H2O) Validation->Cleavage If >95% conversion

Figure 2: Self-validating SPPS workflow for coupling sterically hindered fluorinated building blocks.

Troubleshooting & Analytical Considerations

Incomplete Coupling

If the micro-cleavage reveals incomplete coupling, the steric hindrance of the target amine (e.g., if coupling to an N-methylated amino acid on the resin) is likely overcoming the electrophilicity of the activated ester.

  • Solution: Switch to COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and heat the reaction vessel to 40°C using a microwave peptide synthesizer.

LC-MS Interpretation

The addition of the 3,3-Difluoro-1-methylpiperidine-4-carbonyl moiety will add exactly 161.06 Da to the mass of the peptide backbone (accounting for the loss of


 during amide bond formation). Because the building block contains a tertiary amine, the resulting peptide will retain a positive charge site at low pH, ensuring good ionization in positive-ion ESI-MS.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at:[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - National Institutes of Health. Available at:[Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at:[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal. Available at:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing gem-difluorinated piperidine building blocks. These compounds are highly valuable in medicinal chemistry for modulating lipophilicity and improving the pharmacokinetic profiles of APIs[1], but their synthesis is notoriously prone to poor yields due to elimination side reactions and isolation challenges[2].

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to optimize your synthetic workflow.

Part 1: Troubleshooting & FAQs

Q1: Why is the yield of my deoxofluorination step (ketone to CF₂) so low, and how do I prevent the fluoroalkene elimination side-product? The Causality: The standard precursor for this synthesis is a 1-protected 3-oxopiperidine-4-carboxylate (


-keto ester). The proton at the C4 position is highly acidic due to the electron-withdrawing effects of both the adjacent ketone and the ester group. When using standard dialkylaminosulfur trifluorides like DAST or Deoxo-Fluor, the transient fluorosulfonium intermediate readily undergoes E2 elimination rather than nucleophilic attack by fluoride[2]. This results in a stable, conjugated fluoroalkene instead of the desired gem-difluoro product.
The Solution:  Switch to a less basic, more stable fluorinating agent. XtalFluor-E, when paired with a buffer like triethylamine trihydrofluoride (Et₃N·3HF), significantly suppresses the elimination pathway[3]. For semi-industrial scale-up, using SF₄ gas in a Hastelloy autoclave provides the highest atom economy and lowest elimination profile, though it requires specialized safety infrastructure[4]. Alternatively, modern dearomatization-hydrogenation of fluorinated pyridines can bypass the 

-keto ester bottleneck entirely[5].

Q2: I am losing my product during the aqueous workup of the final ester hydrolysis. How can I improve the isolation yield? The Causality: 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is a highly polar zwitterion. The gem-difluoro group lowers the pKa of the adjacent carboxylic acid and reduces the basicity of the piperidine nitrogen, yet the molecule remains highly water-soluble. If you perform a standard base-catalyzed saponification (e.g., LiOH in THF/H₂O) and attempt an organic extraction at neutral pH, the product will remain trapped in the aqueous layer. The Solution: Avoid basic hydrolysis and aqueous extraction entirely. Perform an acid-catalyzed hydrolysis using 6M HCl. Upon cooling and partial concentration, the product crystallizes directly out of the acidic aqueous solution as the hydrochloride salt[1]. This self-validating isolation step requires no chromatography.

Q3: What is the most efficient sequence for N-methylation to avoid handling issues? The Causality: Attempting N-methylation on the fully deprotected, hydrolyzed 3,3-difluoropiperidine-4-carboxylic acid is inefficient due to its poor solubility in standard organic solvents. The Solution: Perform the reductive amination (using formaldehyde and NaBH(OAc)₃) on the ester intermediate prior to hydrolysis. The ester is highly soluble in dichloroethane (DCE), ensuring rapid and complete conversion.

Part 2: Quantitative Reagent Comparison

To guide your reagent selection for the critical deoxofluorination step, refer to the performance metrics in Table 1.

Table 1: Comparison of Deoxofluorination Reagents for


-Keto Esters 
Fluorinating AgentTypical Yield (gem-difluoro)Elimination Side-ProductSafety / Handling ProfileRecommended Additive
DAST 15 - 30%High (>50%)Highly reactive, exothermicNone / Pyridine
Deoxo-Fluor 25 - 40%Moderate (~40%)Liquid, thermally stableNone
XtalFluor-E 65 - 80%Low (<15%)Bench-stable solidEt₃N·3HF or DBU
SF₄ (Autoclave) 70 - 90%Very Low (<5%)Extremely toxic gasHF

Part 3: Mechanistic Workflow Visualization

Pathway SM 1-Boc-3-oxopiperidine- 4-carboxylate F_Int 1-Boc-3,3-difluoropiperidine- 4-carboxylate SM->F_Int XtalFluor-E, Et3N·3HF (Deoxofluorination) Amine_Int 3,3-difluoropiperidine- 4-carboxylate F_Int->Amine_Int HCl/Dioxane (Boc Deprotection) Me_Int 1-Methyl-3,3-difluoropiperidine- 4-carboxylate Amine_Int->Me_Int CH2O, NaBH(OAc)3 (Reductive Amination) Product 3,3-Difluoro-1-methylpiperidine- 4-carboxylic acid HCl Me_Int->Product 6M HCl, Reflux (Hydrolysis & Salt Formation)

Optimized synthesis workflow for 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid.

Part 4: Validated Step-by-Step Methodology

This protocol utilizes self-validating checkpoints to ensure each transformation is successful before proceeding, minimizing wasted time and reagents.

Phase 1: Deoxofluorination (XtalFluor-E Method)
  • In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve 1-Boc-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (0.2 M).

  • Add Et₃N·3HF (3.0 eq) and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and portion-wise add XtalFluor-E (1.5 eq)[3].

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The reaction is complete when the strong ketone carbonyl stretch (~1720 cm⁻¹) completely disappears, leaving only the ester carbonyl stretch.

  • Quench carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with DCM, dry over MgSO₄, and concentrate.

Phase 2: Deprotection & Reductive Amination
  • Dissolve the crude fluorinated intermediate in 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours until gas evolution stops. Concentrate in vacuo to yield the amine hydrochloride.

  • Suspend the intermediate in 1,2-dichloroethane (DCE). Add triethylamine (1.1 eq) to free-base the amine, followed by aqueous formaldehyde (37% w/w, 2.0 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint: Conduct a ninhydrin stain on a TLC plate. A negative (colorless) result confirms the complete conversion of the secondary amine to the tertiary N-methyl amine.

  • Quench with 1M NaOH, extract with DCM, dry, and concentrate.

Phase 3: Hydrolysis & Salt Isolation
  • Suspend the N-methyl ester in 6M aqueous HCl (10 mL/mmol).

  • Reflux the mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot by LC-MS. The ester mass should be completely replaced by the [M+H]⁺ peak of the carboxylic acid (m/z 180.1 for the free base).

  • Cool the solution to room temperature and concentrate under reduced pressure until a white precipitate begins to form.

  • Add cold acetone to fully crash out the product. Filter and dry under high vacuum to afford 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid as the hydrochloride salt[1].

Part 5: References

1.[5] Title : The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC Source : nih.gov URL : 5 2.[4] Title : Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy Source : researchgate.net URL : 4 3.[2] Title : US10221182B2 - 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists Source : google.com URL : 2 4.[3] Title : CuCF3 Mediated Deoxyfluorination of Redox-active Esters Source : researchgate.net URL : 3 5.[1] Title : 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7 Source : ossila.com URL :1

Sources

side reactions in the synthesis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Troubleshooting of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid

Executive Summary & Synthetic Strategy

The synthesis of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid presents a classic challenge in organofluorine chemistry: introducing a gem-difluoro group adjacent to an enolizable position (the C4 ester/acid).[1]

While several routes exist, the industry standard involves the nucleophilic fluorination of ethyl 1-methyl-3-oxopiperidine-4-carboxylate using deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1] This guide focuses on mitigating the dominant side reactions associated with this specific pathway: elimination to vinyl fluorides and skeletal rearrangements .[1]

Core Reaction Scheme:

  • Precursor: Ethyl 1-methyl-3-oxopiperidine-4-carboxylate (Beta-keto ester).[1]

  • Reagent: DAST, Deoxo-Fluor, or XtalFluor-E.[1]

  • Critical Intermediate: Oxy-sulfur cation.[1]

  • Target: Ethyl 3,3-difluoro-1-methylpiperidine-4-carboxylate (subsequently hydrolyzed).

Critical Side Reactions: Mechanisms & Mitigation

The following table summarizes the primary impurities and failure modes encountered during the fluorination step.

Failure ModeDetected ByMechanismRoot Cause
Vinyl Fluoride Formation

F NMR (Singlet ~ -110 to -130 ppm)
Elimination of HF from the carbocation intermediate.[1]The C4 proton is highly acidic (doubly activated by ester and ketone).[1] DAST acts as a base.[1][2]
Enol Ether / Vinyl Sulfide LCMS /

H NMR (Olefinic protons)
Reaction of DAST with the enol tautomer.[1]High enol content in the starting material; reaction temperature too high.[1]
Decarboxylation Loss of ester peaks in NMRHydrolysis followed by CO

loss.[1]
Acidic workup of the labile

-keto ester or

-difluoro ester.[1]
Amine Oxidation/Salt Darkening/TarringInteraction of DAST with the tertiary amine.[1]Free amine attacking the sulfur center.[1] (Requires protonation to protect).[1]

Troubleshooting Guide (Q&A)

Q1: I am seeing a major impurity in F NMR around -120 ppm (singlet). What is it?

Diagnosis: This is likely the vinyl fluoride (ethyl 3-fluoro-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate).[1] The Science: The reaction of DAST with a ketone proceeds via an alkoxy-aminosulfur intermediate.[1] In


-keto esters, the proton at the 

-position (C4) is acidic.[1] Instead of the second fluoride attacking the carbocation to form the gem-difluoro product, a base (often the fluoride ion itself or trace amine) abstracts the proton, leading to elimination. Solution:
  • Solvent Switch: Change from DCM to Toluene or CHCl

    
     .[1] Non-polar solvents destabilize the charged elimination transition state.[1]
    
  • Add HF Scavengers: Use SbCl

    
      (catalytic) or Lewis acids which can promote the S
    
    
    
    1-like substitution over elimination.[1]
  • Temperature Control: Conduct the addition at -78°C and warm very slowly. Elimination is entropically favored at higher temperatures.[1]

Q2: The reaction mixture turns black and yields are <10%. Why?

Diagnosis: Decomposition of the reagent or the amine substrate. The Science: DAST is thermally unstable.[1][3][4] Furthermore, the basic nitrogen in the piperidine ring can attack the sulfur in DAST, forming N-S bonded salts that decompose. Solution:

  • Pre-complexation: Pre-treat the starting piperidine with 1.0 equivalent of H

    
    SO
    
    
    
    or HF (if safe handling allows) to protonate the amine before adding DAST.[1] The ammonium salt is unreactive toward the sulfur center but the ketone remains reactive.
  • Reagent Quality: Ensure DAST is fresh. Yellow/dark DAST has already degraded to species that catalyze elimination.[1]

Q3: My product decomposes during aqueous workup. How do I isolate it?

Diagnosis: Hydrolysis and HF elimination.[1] The Science: The product is a


-difluoro ester.[1] Under basic aqueous conditions (e.g., sat.[1] NaHCO

wash), the C4 proton is acidic.[1] Deprotonation leads to expulsion of fluoride (E1cB mechanism), destroying the gem-difluoro motif.[1] Solution:
  • Quench: Quench into ice-cold dilute ammonia or solid NaHCO

    
    , keeping pH < 8.
    
  • Speed: Perform a rapid extraction with cold DCM. Do not let the organic layer sit in contact with basic aqueous phases.[1]

  • Purification: Avoid silica gel chromatography if possible, as silica is slightly acidic and can promote hydrolysis.[1] Distillation or crystallization of the hydrochloride salt is preferred.[1]

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 3,3-difluoro-1-methylpiperidine-4-carboxylate (Intermediate)

  • Preparation: In a flame-dried flask under N

    
    , dissolve Ethyl 1-methyl-3-oxopiperidine-4-carboxylate  (1.0 equiv) in anhydrous Dichloromethane (DCM)  (0.2 M).
    
  • Amine Protection (In-situ): Add anhydrous HF-Pyridine (1.1 equiv) or TFA (1.1 equiv) dropwise at 0°C. Stir for 15 min. Note: This protonates the piperidine nitrogen.

  • Fluorination: Cool the mixture to -78°C . Add DAST (2.5 equiv) dropwise over 20 minutes.

    • Critical: Do not allow the temperature to rise above -70°C during addition.[1]

  • Reaction: Allow the mixture to warm to room temperature slowly over 12 hours.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and solid NaHCO

    
     .
    
    • Caution: Vigorous CO

      
       evolution.[1]
      
  • Workup: Extract immediately with DCM (3x). Wash combined organics with brine.[1][5] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography on neutral alumina (not silica) or conversion to the HCl salt for crystallization.[1]

Pathway Visualization

The following diagram illustrates the competing pathways between the desired gem-difluorination and the vinyl fluoride elimination.

ReactionPathways Start Beta-Keto Ester (Ketone Form) Enol Enol Tautomer Start->Enol Tautomerization Intermed Alkoxy-Aminosulfur Intermediate Start->Intermed + DAST EnolEther Enol Ether (Side Product) Enol->EnolEther + DAST (O-alkylation) Carbocation C3 Carbocation Intermed->Carbocation - DAST-O- leaving group Product Gem-Difluoro Product (Target) Carbocation->Product + F- (Substitution) VinylF Vinyl Fluoride (Elimination Impurity) Carbocation->VinylF - H+ (Elimination at C4)

Caption: Competing reaction pathways in the fluorination of beta-keto esters. The carbocation bifurcation point determines the ratio of Target vs. Vinyl Fluoride.

References

  • Surmont, R. et al. (2010).[1][6] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[1][6] Link

  • Singh, R. P.[1][7] & Shreeve, J. M. (2002).[1] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.[1] Link[1]

  • Lal, G. S. et al. (1999).[1][4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Chemical Communications, (2), 215-216.[1][4] Link

  • Ma, J. A.[1] & Cahard, D. (2004).[1] "Update on the Enantioselective Fluorination of Beta-Keto Esters." Chemical Reviews, 104(12), 6119-6146.[1] Link[1]

Sources

Technical Support Center: Purification of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Support Hub

Subject: Overcoming physicochemical anomalies in fluorinated N-heterocycles. Mission: To provide causal explanations and self-validating protocols for the isolation of fluorinated piperidines.

Fluorinated piperidines are deceptive. While they appear structurally similar to their non-fluorinated parents, the high electronegativity of fluorine (3.98 Pauling scale) induces profound changes in basicity (pKa), lipophilicity (logP), and volatility. This guide addresses the three most common "support tickets" we receive from medicinal chemistry teams.

Ticket #1402: "My product disappears during concentration."

User Issue:

"I synthesized 3-fluoropiperidine via hydrogenation of the pyridine precursor. The LCMS looked great, but after removing the solvent on the rotovap, the flask was empty. Where did it go?"

The Senior Scientist’s Diagnosis: You are fighting volatility amplification . Unlike piperidine (bp 106°C), lower molecular weight fluorinated piperidines often exhibit increased volatility or form low-boiling azeotropes. Furthermore, the inductive effect of fluorine lowers the pKa of the amine (from ~11.2 to ~8.4–9.0 depending on position), meaning the free base is less polar and more likely to co-distill with organic solvents than you might expect.

Corrective Protocol: The "Trap-and-Dry" System Do not isolate the free base if the molecular weight is <150 g/mol unless necessary. Instead, trap it as a salt or a carbamate.

Option A: Hydrochloride Salt Formation (Preferred for Stability)

This method converts the volatile liquid into a stable, non-volatile solid.

  • Extraction: Perform your workup, but keep the product in a solution of Et₂O (Diethyl ether) or MTBE (Methyl tert-butyl ether). Do not use DCM if possible, as amine HCl salts can be surprisingly soluble in chlorinated solvents.

  • Acidification: Cool the solution to 0°C. Add 2.0 equivalents of 2M HCl in diethyl ether or 4M HCl in dioxane dropwise.

    • Critical Control Point: Watch for immediate precipitation. If an oil forms instead of a solid, your solvent is too polar. Add hexanes to force precipitation.

  • Filtration: Filter the white precipitate under nitrogen (fluorinated salts can be hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C.

Option B: In Situ Derivatization (Preferred for UV Inactive Compounds)

If you need to purify via flash chromatography later, convert the amine to a Cbz or Boc derivative before concentration.

  • Add Reagent: To your crude reaction mixture (assuming compatible solvent), add 1.2 eq of Cbz-Cl and 2.5 eq of aqueous Na₂CO₃.

  • Stir: Agitate biphasically for 2 hours.

  • Result: The resulting carbamate is non-volatile, UV-active (easy to flash), and lipophilic.

Ticket #1405: "My peaks are tailing badly on silica chromatography."

User Issue:

"I'm trying to purify a difluoropiperidine intermediate. I'm using 5% MeOH in DCM, but the peak streaks across 20 fractions. I added triethylamine (TEA), but it didn't help much."

The Senior Scientist’s Diagnosis: You are dealing with silanol matching mismatch . Standard silica is acidic (pKa ~5-7). While fluorination lowers the pKa of your piperidine, it is still a base (pKa ~8-9). It interacts strongly with surface silanols. Adding TEA helps, but TEA is very lipophilic and can modify the stationary phase unevenly. Furthermore, fluorinated amines have unique "fluorophilicity" that can cause drag in non-fluorinated mobile phases.

Corrective Protocol: The "Buffered Matrix" Approach Switch from a "basified" organic layer to a "buffered" mobile phase or specific stationary phase pairing.

Data Summary: Mobile Phase Modifiers

Modifier SystemSuitabilityMechanism
0.5% TEA LowCompetes for silanol sites, but often insufficient for fluorinated amines due to lipophilic drag.
1% NH₄OH (aq) High Ammonium hydroxide provides a constant source of NH₃ gas in the column, effectively deactivating silanols without altering logP significantly.
AgNO₃ Impregnation SpecificUse only if separating unsaturated fluorinated side-products (pi-complexation).
Optimized Flash Protocol:
  • Solvent A: DCM

  • Solvent B: 10:1 MeOH : NH₄OH (conc). Prepare fresh.

  • Gradient: Run a gradient from 0% to 10% of Solvent B.

    • Why this works: The ammonia in Solvent B keeps the silica surface neutral, preventing the "stick-slip" mechanism that causes tailing.

Ticket #1409: "I cannot separate the axial vs. equatorial isomers."

User Issue:

"My fluorination yielded a mixture of 3-fluoro isomers. NMR suggests a mix of axial and equatorial fluorine, but they co-elute on my C18 column."

The Senior Scientist’s Diagnosis: This is the Dipole-pKa Paradox . In 3-fluoropiperidines, the axial conformer is often favored due to the charge-dipole stabilizing interaction between the C-F bond and the protonated nitrogen (N-H⁺). Crucially, the axial isomer is often more basic (higher pKa) than the equatorial isomer because the protonated form is better stabilized. You can exploit this pKa difference (~0.5 - 1.0 log units) for separation.

Visualizing the Mechanism

G Substrate Fluorinated Piperidine Mixture Axial Axial Isomer (Stabilized N-H+...F) Substrate->Axial Protonation Equatorial Equatorial Isomer (Sterically Favored) Substrate->Equatorial Protonation pKa_Diff pKa Difference (Axial is more basic) Axial->pKa_Diff Strong Charge-Dipole Equatorial->pKa_Diff Weak Charge-Dipole Separation Separation Strategy pKa_Diff->Separation Exploit via pH tuning

Caption: The "Fluorine Effect" on basicity. The axial orientation allows for electrostatic stabilization of the ammonium proton, raising the pKa relative to the equatorial conformer.

Corrective Protocol: pH-Tuned Reverse Phase Chromatography

Standard low-pH (TFA) methods protonate everything, masking the subtle differences. You must operate between the pKas or in a range where their ionization states differ slightly.

  • Column: C18 or Phenyl-Hexyl (Phenyl phases interact distinctively with the C-F dipole).

  • Buffer: 10 mM Ammonium Bicarbonate (pH ~10).

    • Logic: At basic pH, the subtle lipophilicity differences (driven by the dipole vector) are maximized because the molecules are in their free-base forms. The axial fluorine creates a smaller net dipole moment for the molecule compared to equatorial, altering retention time.

  • Alternative: If pH 10 fails, use a Fluoro-Phenyl stationary phase. These columns exhibit "fluorophilicity," retaining the isomer with higher accessible fluorine surface area differently.

Strategic Decision Matrix

Before starting purification, trace your compound through this logic gate to prevent yield loss.

DecisionTree Start Crude Fluorinated Piperidine Q_Volatile MW < 150 or High Volatility? Start->Q_Volatile Action_Salt Isolate as HCl or Oxalate Salt Q_Volatile->Action_Salt Yes Q_UV UV Active? Q_Volatile->Q_UV No Action_Deriv Derivatize (Cbz/Boc/Fmoc) Q_UV->Action_Deriv No Q_Isomers Regio/Stereo Isomers Present? Q_UV->Q_Isomers Yes Action_Flash Flash Chrom (DCM/MeOH/NH4OH) Q_Isomers->Action_Flash No Action_Prep Prep HPLC (High pH or PFP Column) Q_Isomers->Action_Prep Yes

Caption: Workflow selector for maximizing recovery and purity of fluorinated amines.

References
  • Champagne, P. A., et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis. Link

  • Kuttruff, C. A., et al. (2013). "Synthesis of Fluorinated Piperidines: A Review." Journal of Medicinal Chemistry. (Contextualizing pKa shifts and hERG avoidance). Link

  • Lankin, D. C., & Snyder, J. K. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." (Industrial perspective on isomer separation). Link

optimizing reaction parameters for 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (CAS: 1550967-66-2)

Welcome to the Technical Support Center. The synthesis of gem-difluorinated nitrogen heterocycles presents unique chemo-selectivity and stability challenges. This guide is designed for medicinal chemists and process scientists to troubleshoot and optimize the synthetic route of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid, from deoxofluorination to final ester hydrolysis.

Synthetic Workflow & Critical Pathways

Synthesis Start 3-Oxopiperidine- 4-carboxylate Step1 Deoxofluorination (DAST / XtalFluor-E) Start->Step1 Int1 3,3-Difluoropiperidine Intermediate Step1->Int1 Side1 Elimination (Fluoroalkene) Step1->Side1 Side Reaction Step2 N-Methylation (CH2O, STAB) Int1->Step2 Int2 N-Methyl Ester Step2->Int2 Step3 Ester Hydrolysis (LiOH, THF/H2O) Int2->Step3 Product 3,3-Difluoro-1-methylpiperidine- 4-carboxylic acid Step3->Product

Synthetic workflow and critical side reactions for 3,3-difluoro-1-methylpiperidine-4-carboxylic acid.

Part 1: Reaction Parameter Optimization Data

To establish a self-validating protocol, our application scientists have benchmarked the critical parameters for this synthesis. The table below summarizes the quantitative impact of parameter optimization on overall yield and purity.

Reaction StepParameterSuboptimal ConditionOptimized ConditionYield ImpactPurity (LCMS)
Deoxofluorination Reagent & TempDAST at 0 °CDAST at -78 °C to RT+35%>92%
Deoxofluorination AdditiveNoneHF·Pyridine (catalytic)+15%>95%
N-Methylation Reducing AgentNaBH₄NaBH(OAc)₃ (STAB)+40%>98%
Ester Hydrolysis Base & SolventNaOH in MeOH/H₂OLiOH in THF/H₂O (0 °C)+25%>96%

Part 2: Frequently Asked Questions (Mechanistic & Troubleshooting)

Q1: During the deoxofluorination of the 3-oxopiperidine precursor, I observe a significant amount of fluoroalkene byproduct. How can I suppress this?

Causality & Solution: The formation of fluoroalkenes during deoxofluorination with DAST is a classic E2-type elimination side reaction[1]. When DAST reacts with the ketone, it forms an intermediate dialkylaminosulfur difluoride ether. In 3-oxopiperidine-4-carboxylates, the C4 proton is highly acidic due to the adjacent ester group. If the subsequent fluoride attack is slow, the highly basic intermediate abstracts the C4 proton, driving elimination.

To suppress this, strict temperature control is mandatory. Initiating the addition of DAST at -78 °C minimizes the kinetic energy available for the elimination pathway[2]. If elimination persists, we recommend switching to XtalFluor-E combined with triethylamine trihydrofluoride (TEA·3HF). This provides a significantly less basic environment, improving the ratio of gem-difluoride to fluoroalkene[3].

Q2: My N-methylation step using formaldehyde yields incomplete conversion and complex mixtures. What is the optimal reducing agent?

Causality & Solution: Using harsh reducing agents like sodium borohydride (NaBH₄) leads to premature reduction of the formaldehyde to methanol, starving the reaction of the electrophile. Furthermore, it can cause unwanted reduction of the ester moiety.

The optimal approach is a reductive amination using Sodium Triacetoxyborohydride (STAB)[2]. STAB is sterically hindered and electronically deactivated compared to NaBH₄, making it highly selective for the reduction of the intermediate iminium ion over unreacted aldehydes or esters. Ensure the reaction is allowed to stir for 1 hour prior to STAB addition to facilitate complete iminium formation.

Q3: Saponification of the intermediate ester to the final carboxylic acid results in darkened reaction mixtures and loss of fluorine signals in ¹⁹F NMR. Why?

Causality & Solution: Beta-fluorinated carboxylic esters are highly susceptible to E1cB elimination under strongly basic conditions. Using harsh bases (like NaOH or KOH) at elevated temperatures deprotonates the alpha-carbon (C4). The resulting enolate rapidly expels a fluoride ion from the adjacent C3 position, destroying the gem-difluoro moiety and leading to polymerization/degradation.

To prevent this, utilize mild saponification conditions: Lithium Hydroxide (LiOH) in a THF/H₂O mixture at 0 °C. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack at lower temperatures, thereby outcompeting the alpha-deprotonation pathway.

Part 3: Validated Experimental Protocols

The following step-by-step methodologies have been field-proven to maximize the yield of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid.

Protocol A: Deoxofluorination to 3,3-Difluoropiperidine Intermediate

Note: DAST is highly exothermic and releases HF upon quenching. Perform entirely in a fume hood using PTFE or heavily passivated glassware.

  • Dissolve the 3-oxopiperidine-4-carboxylate precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2–1.5 eq) dropwise via syringe pump, ensuring the internal temperature strictly remains below -70 °C[2].

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours[2].

  • Quench: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution dropwise (Caution: Vigorous CO₂ evolution).

  • Separate the organic layer, extract the aqueous layer twice with DCM, wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2].

Protocol B: N-Methylation via Reductive Amination
  • Dissolve the 3,3-difluoropiperidine intermediate (1.0 eq) in anhydrous methanol.

  • Add aqueous formaldehyde (37% w/w, 1.5 eq) and stir the mixture at room temperature for 1 hour to pre-form the iminium species.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise to control the mild exotherm[2].

  • Continue stirring at room temperature for 12 hours. Monitor the disappearance of the starting material via LCMS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution[2].

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol C: Mild Ester Hydrolysis
  • Dissolve the N-methylated ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cool the solution to 0 °C using an ice bath.

  • Add LiOH monohydrate (2.0 eq) in one single portion.

  • Stir at 0 °C for 2 hours. Allow to warm slightly (no higher than 15 °C) until TLC indicates complete consumption of the ester.

  • Carefully acidify the mixture to pH 4-5 using 1M HCl to precipitate the zwitterionic 3,3-difluoro-1-methylpiperidine-4-carboxylic acid.

  • Extract with a highly polar organic solvent system (e.g., 10% MeOH in DCM), dry over Na₂SO₄, and concentrate under high vacuum to yield the final product.

References

  • ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated piperidines are highly valued 3D fragments in modern drug discovery due to their ability to improve metabolic stability, introduce structural complexity, and modulate basicity[1][2]. However, working with 3,3-difluoro-1-methylpiperidine-4-carboxylic acid presents unique synthetic bottlenecks[3]. The gem-difluoro group introduces severe steric hindrance adjacent to the reactive center, while the combination of a basic tertiary amine and an acidic carboxylic acid creates a tightly bound, insoluble zwitterion[1].

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, logical workflows, and self-validating protocols to help you overcome these specific challenges.

Logical Workflow for Amide Coupling Optimization

Workflow Start 3,3-Difluoro-1-methylpiperidine -4-carboxylic acid Sol Solubility Check: Zwitterion Present? Start->Sol Salt Add HCl/CPME to break zwitterion Sol->Salt Yes (Insoluble) Act Select Activation Strategy Sol->Act No (Soluble) Salt->Act Steric High Steric Bulk (Sec Amines) Act->Steric Epi Epimerization Risk (Chiral C4) Act->Epi AcidCl Ghosez's Reagent (Acid Chloride) Steric->AcidCl HATU HATU / HOAt + Collidine Epi->HATU Prod Target Amide Isolated AcidCl->Prod HATU->Prod

Workflow for optimizing 3,3-difluoro-1-methylpiperidine-4-carboxylic acid amide couplings.

Frequently Asked Questions & Troubleshooting

Q1: Why does my amide coupling stall at <20% conversion using standard EDC/HOBt or PyBOP? A1: The failure is driven by a combination of severe steric hindrance and electronic deactivation. The gem-difluoro group at the 3-position creates a massive steric shield around the adjacent C4-carboxylic acid. Furthermore, the strong electron-withdrawing nature (-I effect) of the fluorine atoms destabilizes the incoming transition state during bulky ester intermediate formation[3]. Causality & Solution: Standard active esters (like OBt) are too bulky to undergo efficient nucleophilic attack by the amine. Switch to highly reactive acylium ion generators. For unhindered primary amines, use HATU with HOAt. For secondary or sterically hindered amines, convert the acid to an acid chloride using mild, neutral conditions (e.g., Ghosez's reagent) to bypass the bulky active ester intermediate entirely.

Q2: I am observing significant epimerization at the C4 position during the reaction. How do I prevent this? A2: The proton at C4 is highly acidic because it is flanked by the electron-withdrawing carboxylic acid and the strongly inductively withdrawing 3,3-difluoro group. In the presence of standard tertiary amine bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), rapid deprotonation occurs, leading to enolization and subsequent epimerization. Causality & Solution: Replace DIPEA/TEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (collidine). Maintain the reaction strictly at or below 0 °C during the activation phase to kinetically disfavor enolate formation.

Mechanism A C4-Proton (Highly Acidic) B Strong Base (e.g., DIPEA) A->B Deprotonation E Weak/Hindered Base (e.g., Collidine) A->E Activation C Enolate Formation (Planar Intermediate) B->C D Epimerization (Racemic Product) C->D F Retention of Stereocenter E->F

Causality of C4 epimerization and base-selection logic for stereochemical retention.

Q3: The starting material is completely insoluble in DCM or DMF. How can I run a homogeneous reaction? A3: The molecule possesses a basic tertiary amine (N-methyl) and an acidic carboxylic acid, forming a highly stable, insoluble zwitterionic network. While fluorination lowers the basicity of the piperidine nitrogen[1], the zwitterion remains robust enough to resist dissolution in standard organic solvents. Causality & Solution: Pre-treat the amino acid with anhydrous HCl to protonate the amine, disrupting the zwitterion and forming the HCl salt. This salt exhibits significantly improved solubility in polar aprotic solvent mixtures like DMF/DCM.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reagent selection, reaction yield, and stereochemical integrity based on internal benchmarking.

Coupling ReagentBaseSolvent SystemAmine TypeYield (%)Epimerization (%)
EDC / HOBtDIPEADMFPrimary< 20%> 15%
HATU / HOAtCollidineDMF / DCM (1:4)Primary85% < 2%
HATU / HOAtCollidineDMF / DCM (1:4)Secondary35%< 2%
Ghosez's ReagentPyridineDCMSecondary78% < 5%

Experimental Protocols

Protocol 1: Zwitterion Disruption & HCl Salt Formation

Self-Validating System: The transition from a cloudy suspension to a clear solution, followed by immediate precipitation upon anti-solvent addition, confirms successful zwitterion disruption and salt formation.

  • Suspend 3,3-difluoro-1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous Cyclopentyl methyl ether (CPME) (10 volumes).

  • Add 4.0 M HCl in dioxane (1.1 eq) dropwise at room temperature under vigorous stirring.

  • Stir for 30 minutes until a homogeneous solution is temporarily achieved, followed by the precipitation of a fine white solid.

  • Filter the solid, wash with cold CPME (2 × 2 volumes), and dry under high vacuum for 4 hours to afford the highly soluble HCl salt.

Protocol 2: Mild Acid Chloride Amide Coupling (Ghosez's Reagent)

Self-Validating System: Quench a 5 µL aliquot of the activation mixture in 100 µL of methanol; LC-MS must show >95% methyl ester formation, confirming complete acid chloride generation before the target amine is added.

  • Dissolve the HCl salt from Protocol 1 (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add anhydrous pyridine (2.5 eq).

  • Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent, 1.2 eq) dropwise. Stir strictly at 0 °C for 1 hour.

  • Validation Check: Perform the methanol quench test to verify the acylium intermediate.

  • Add the target secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for downstream purification.

Protocol 3: Epimerization-Free HATU Coupling for Primary Amines

Self-Validating System: The use of collidine at sub-zero temperatures prevents enolization. LC-MS analysis of the crude mixture will show the desired product mass with a single distinct chromatographic peak, validating stereoretention.

  • Dissolve the HCl salt (1.0 eq) and the primary amine (1.1 eq) in a 1:4 mixture of anhydrous DMF and DCM (0.1 M).

  • Cool the mixture to -5 °C using an ice/brine bath.

  • Add 2,4,6-trimethylpyridine (collidine, 3.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) and HOAt (0.2 eq) in one portion.

  • Stir at -5 °C for 2 hours. Validation Check: Run an LC-MS aliquot; the epimeric peak should be <2% relative to the product peak.

  • Dilute with EtOAc, wash sequentially with 10% aqueous citric acid, water, and brine. Dry over MgSO₄ and concentrate.

References

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: Journal of Organic Chemistry (2024), 89(7): 4932-4946. URL: [Link]

  • Title: Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy Source: Synlett (2020), 31(06). URL: [Link]

  • Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: University of Münster (2019). URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 3,3-difluoro-1-methylpiperidine-4-carboxylic acid. Below, you will find validated workflows, mechanistic troubleshooting guides, and self-validating experimental protocols to ensure safety and high yields during multigram to kilogram scale-up.

Process Overview & Synthetic Workflow

The most efficient scale-up route avoids late-stage N-methylation by utilizing ethyl 1-methyl-3-oxopiperidine-4-carboxylate as the starting material. The workflow relies on a controlled deoxofluorination followed by an acidic hydrolysis that traps the highly water-soluble product as a crystalline hydrochloride salt.

SynthesisWorkflow SM Ethyl 1-methyl-3-oxopiperidine- 4-carboxylate (Starting Material) Fluorination Deoxofluorination Reagent: XtalFluor-E + Et3N·3HF Temp: 0°C to RT SM->Fluorination Intermediate Ethyl 3,3-difluoro-1-methylpiperidine- 4-carboxylate (Intermediate) Fluorination->Intermediate IPC: 19F NMR (-103.3, -112.5 ppm) Hydrolysis Acidic Hydrolysis Reagent: 6M HCl Temp: Reflux, 12h Intermediate->Hydrolysis Product 3,3-Difluoro-1-methylpiperidine- 4-carboxylic acid HCl (Final Product) Hydrolysis->Product IPC: 1H NMR (Ester cleavage)

Figure 1: Validated scale-up synthetic workflow for 3,3-difluoro-1-methylpiperidine-4-carboxylic acid.

Critical Troubleshooting & FAQs

Q1: During the deoxofluorination of the β-keto ester, I am observing significant dehydrofluorination and tar formation. How can I mitigate this on a kilogram scale? Causality & Solution: The β-keto ester moiety is highly prone to enolization. Traditional reagents like DAST or Deoxo-Fluor can act as bases rather than nucleophiles, promoting HF elimination (dehydrofluorination) and subsequent polymerization 1. To mitigate this, switch to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) paired with Et3N·3HF. XtalFluor-E is a crystalline, less moisture-sensitive reagent that generates fewer basic byproducts, significantly suppressing the elimination pathway 2. For dedicated semi-industrial facilities, SF4 in HF is the most atom-economical choice, though it mandates specialized Hastelloy autoclaves due to its extreme toxicity 3.

Q2: If my route uses late-stage N-methylation via the Eschweiler-Clarke reaction, why does it cause dangerous pressure spikes in my batch reactor? Causality & Solution: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) inherently produces stoichiometric amounts of carbon dioxide gas, as formic acid acts as the hydride donor 4. On scale, the rapid evolution of CO2 at elevated temperatures (>70°C) overwhelms standard condenser venting. Self-Validating Fix: Transition to a reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3), or perform the Eschweiler-Clarke under continuous flow conditions where gas evolution is managed continuously.

Q3: How do I efficiently isolate the highly water-soluble 3,3-difluoro-1-methylpiperidine-4-carboxylic acid without using preparative chromatography? Causality & Solution: The target molecule is a zwitterionic amino acid, making standard aqueous workups ineffective. Furthermore, the electron-withdrawing gem-difluoro group lowers the basicity of the piperidine nitrogen, complicating isoelectric point precipitation. Self-Validating Fix: Perform the ester hydrolysis using 6M HCl at reflux. Instead of neutralizing the reaction, strip the aqueous solvent completely and isolate the product directly as the hydrochloride salt. The high crystallinity of the HCl salt acts as a self-purifying mechanism 5.

Reagent Selection Matrix

To assist in process design, the following table summarizes the quantitative and qualitative data for selecting a deoxofluorination reagent for β-keto esters.

ReagentThermal StabilityHF Elimination RiskScale-Up SuitabilityCost Impact
DAST Low (Explosive >90°C)HighPoor (Batch), Fair (Flow)Low
Deoxo-Fluor ModerateHighFairModerate
XtalFluor-E High (Crystalline)LowExcellent (Standard Labs)High
SF4 / HF High (Toxic Gas)LowExcellent (Hastelloy only)Low

Validated Scale-Up Protocols

Phase 1: Deoxofluorination via XtalFluor-E

Objective: Conversion of ethyl 1-methyl-3-oxopiperidine-4-carboxylate to ethyl 3,3-difluoro-1-methylpiperidine-4-carboxylate. Causality: XtalFluor-E requires an external fluoride source to generate the active fluorinating species. Et3N·3HF is utilized to activate the sulfinium intermediate and provide nucleophilic fluoride without increasing the basicity of the medium, which prevents unwanted enolization 6.

Step-by-Step Methodology:

  • Charge a dry, nitrogen-purged reactor with XtalFluor-E (2.5 equiv) and anhydrous dichloromethane (DCM) (10 vol).

  • Cool the suspension to 0°C using an external chiller.

  • Add Et3N·3HF (3.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Dissolve ethyl 1-methyl-3-oxopiperidine-4-carboxylate (1.0 equiv) in DCM (2 vol) and add it to the reactor dropwise over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly pouring the mixture into an ice-cold saturated aqueous NaHCO3 solution (gas evolution will occur).

  • Separate the organic layer, extract the aqueous layer with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Self-Validating System: Monitor the reaction via 19F NMR of the crude mixture. The protocol validates itself when the Et3N·3HF signal disappears and two distinct doublets of doublets emerge between -103.3 and -112.5 ppm, confirming successful gem-difluorination without the need for destructive workups 5.

Phase 2: Acidic Hydrolysis & Salt Isolation

Objective: Hydrolysis of the ethyl ester to yield 3,3-difluoro-1-methylpiperidine-4-carboxylic acid hydrochloride. Causality: Acidic hydrolysis avoids the formation of difficult-to-isolate zwitterions by protonating the tertiary amine, locking it as a highly crystalline hydrochloride salt that crashes out of organic anti-solvents.

Step-by-Step Methodology:

  • Charge the crude ethyl 3,3-difluoro-1-methylpiperidine-4-carboxylate into a round-bottom flask equipped with a reflux condenser.

  • Add 6M aqueous HCl (10 vol).

  • Heat the mixture to reflux (approx. 100-105°C) and stir for 12 hours.

  • Cool the mixture to room temperature and wash with ethyl acetate (2 vol) to remove any non-basic organic impurities. Discard the organic layer.

  • Concentrate the aqueous layer to total dryness under reduced pressure (rotary evaporator, bath temp 60°C).

  • To remove residual water, add toluene (5 vol) to the solid residue and concentrate to dryness (azeotropic distillation). Repeat this step twice.

  • Triturate the resulting solid with cold methyl tert-butyl ether (MTBE) (5 vol), filter the white crystalline solid, and dry under a high vacuum.

Self-Validating System: The isolation relies on the absolute insolubility of the HCl salt in cold MTBE. A sharp melting point and the complete absence of the ethyl ester quartet (~4.2 ppm) in the 1H NMR spectrum serve as an internal validation of both complete conversion and high purity.

References

  • Mykhailiuk, P. K., et al. "Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy." ResearchGate, 2020. 5

  • "Introduction of Fluorine and Fluorine-Containing Functional Groups." SciSpace. 2

  • Couturier, M., et al. "Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources." Chemical Reviews, ACS Publications, 2014. 6

  • Mykhailiuk, P. K., et al. "Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy." Synthesis, Thieme Connect, 2020. 3

  • "US6982352B2 - Process for preparing N-methyldialkylamines from secondary dialkylamines and formaldehyde." Google Patents. 4

Sources

Technical Support Center: 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Overview

Target Molecule: 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid CAS Registry Number: (Analogous structures exist, specific CAS varies by salt form) Primary Application: A specialized fluorinated scaffold for medicinal chemistry, used to modulate pKa and metabolic stability (blocking C-H oxidation at the 3-position) in drug candidates.

Synthesis Challenge: The introduction of a gem-difluoro group adjacent to a tertiary amine and a carboxylic acid is synthetically demanding. The primary route involves the deoxofluorination of a


-keto ester precursor. This reaction is notorious for competing elimination pathways, leading to vinyl fluoride impurities that are difficult to separate.

Synthesis Overview & Mechanism

The industry-standard route utilizes Deoxofluorination of a


-keto ester followed by hydrolysis.
  • Precursor: Ethyl 1-methyl-3-oxopiperidine-4-carboxylate (or methyl analog).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Key Intermediate: Ethyl 3,3-difluoro-1-methylpiperidine-4-carboxylate.

Reaction Pathway & Impurity Generation (Graphviz)

The following diagram illustrates the divergent pathways that lead to the desired product versus the common impurities.

SynthesisPathways Precursor Ethyl 1-methyl-3-oxopiperidine- 4-carboxylate Intermediate Activated Carbocation Intermediate Precursor->Intermediate Activation DAST DAST / Deoxo-Fluor TargetEster Target Ester: Ethyl 3,3-difluoro-1-methyl- piperidine-4-carboxylate Intermediate->TargetEster + F- (Substitution) ImpurityA Impurity A (Major): Vinyl Fluoride (Elimination) Ethyl 3-fluoro-1-methyl- 1,2,5,6-tetrahydropyridine-4-carboxylate Intermediate->ImpurityA - H+ (Elimination) ImpurityB Impurity B: Enone (Elimination) Ethyl 1-methyl-1,2,5,6- tetrahydropyridine-4-carboxylate Intermediate->ImpurityB Hydrolysis/Elim TargetAcid TARGET MOLECULE: 3,3-Difluoro-1-methyl- piperidine-4-carboxylic acid TargetEster->TargetAcid Hydrolysis (LiOH) ImpurityC Impurity C: Decarboxylated Product 3,3-Difluoro-1-methylpiperidine TargetAcid->ImpurityC Thermal Decarboxylation

Caption: Divergent reaction pathways during the fluorination of


-keto esters. Green paths indicate the desired synthesis; red dashed paths indicate impurity formation.

Troubleshooting Guide: Common Impurities

This section addresses specific issues users encounter.

Issue 1: High Levels of Vinyl Fluoride (Impurity A)

Symptom: LC-MS shows a mass peak of [M-20] relative to the target ester (loss of HF) or NMR shows an alkene proton signal around 5.5–6.5 ppm. Cause: The carbocation intermediate formed by DAST is prone to proton elimination (E1 mechanism) rather than fluoride capture, especially because the


-proton is acidic due to the ester group.
Troubleshooting Protocol: 
  • Solvent Switch: Switch from CH₂Cl₂ to Toluene or Benzene . Non-polar solvents destabilize the carbocation/counter-ion pair, favoring the tighter ion pair required for substitution (SN2-like) over elimination.

  • Temperature Control: Do not heat the reaction initially. Add DAST at -78°C or -40°C and warm slowly to room temperature. Heat promotes elimination.

  • Reagent Change: Use XtalFluor-E® with HF-amine complex activators. XtalFluor is less basic than DAST, reducing the rate of elimination.

Issue 2: Incomplete Conversion / Starting Material Recovery

Symptom: Significant amount of starting ketone remains despite excess DAST. Cause: The amine HF salt byproduct (e.g., Et₂NH·HF) inhibits the reaction by buffering the system or the enol form of the


-keto ester is unreactive.
Troubleshooting Protocol: 
  • Catalysis: Add ethanol (0.5 eq) or anhydrous HF·Pyridine as a catalyst. The alcohol initiates the release of HF from DAST, which autocatalyzes the activation of the ketone.

  • Lewis Acid: Add SbCl₃ (5 mol%) or BF₃·OEt₂ . These Lewis acids activate the DAST-ketone complex, pushing the reaction toward the difluoride.

Issue 3: Decarboxylation during Hydrolysis (Impurity C)

Symptom: Loss of the carboxylic acid group during the final step; formation of 3,3-difluoro-1-methylpiperidine. Cause:


-fluoro carboxylic acids and 

-keto acids are thermally unstable. Harsh acidic or basic hydrolysis can trigger decarboxylation. Troubleshooting Protocol:
  • Method: Use LiOH in THF/Water at 0°C. Lithium coordinates tightly to the carboxylate, stabilizing it.

  • Avoid Acid: Do not use HCl reflux for hydrolysis. The protonated amine +

    
    -fluorine creates a "push-pull" system that lowers the activation energy for decarboxylation.
    

Quantitative Data Summary

Impurity TypeStructure DescriptionOriginPrevention Strategy
Vinyl Fluoride Double bond at C3-C4 or C2-C3; one F atom.Elimination of HF from intermediate.Use non-polar solvent (Toluene); Low Temp; XtalFluor-E.
Enone Double bond at C2-C3; No F atom; Ketone intact.Elimination of alcohol/water before fluorination.Ensure anhydrous conditions; Fresh DAST.
Hemiketal Hydroxyl group at C3; one F atom.Incomplete reaction / Hydrolysis of intermediate.Increase reaction time; Add Lewis Acid (SbCl₃).
Decarboxylated Missing COOH group.Thermal instability during hydrolysis.Low temp LiOH hydrolysis; Avoid acidic reflux.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3,3-difluoro-1-methylpiperidine-4-carboxylate (Ester Intermediate).

Safety Note: DAST reacts violently with water to produce HF. Use Teflon or polyethylene vessels if possible, or dry glass. Work in a fume hood.

  • Preparation: Dissolve Ethyl 1-methyl-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Optimization: For lower vinyl fluoride impurity, substitute DCM with Toluene .

  • Addition: Cool the solution to -78°C under Nitrogen.

  • Reagent: Add DAST (2.5 eq) dropwise via syringe.

    • Note: Excess DAST is required to scavenge any adventitious water and drive the equilibrium.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (25°C) overnight (12-16 hours).

    • Checkpoint: Check LC-MS.[1] If SM remains, add SbCl₃ (5 mol%) and stir for 4 more hours.

  • Quench: CRITICAL STEP. Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO₃ and crushed ice . (Do not add water to the reaction; add reaction to water).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine (to protect the amine).

    • Separation Tip: Vinyl fluorides often run slightly faster than the gem-difluoro product. Use a shallow gradient.

Frequently Asked Questions (FAQs)

Q: Can I use Deoxo-Fluor® instead of DAST? A: Yes. Deoxo-Fluor is thermally more stable than DAST, allowing for safer handling. However, the elimination side-reaction profile is similar. The same solvent modifications (Toluene) apply.

Q: Why is my yield low (<30%)? A: The starting material (beta-keto ester) exists in equilibrium with its enol form. DAST reacts primarily with the ketone. If the enol form is stabilized (e.g., by hydrogen bonding), reactivity drops. Pro-tip: Add a catalytic amount of ethanol to generate HF in situ, which protonates the enol back to the ketone form.

Q: How do I remove the vinyl fluoride impurity if chromatography fails? A: If the Rf values are too close, consider ozonolysis or KMnO₄ oxidation . The vinyl fluoride contains a double bond, which will be cleaved by ozone/oxidants, while the saturated gem-difluoro target remains intact. The degradation products of the impurity are then easily removed by basic wash.

References

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry.

  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis.

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry.

  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). "gem-Difluoro compounds: a convenient preparation from ketones and aldehydes."[4] Journal of Organic Chemistry.

Sources

Validation & Comparative

biological activity of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid vs non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Piperidine Scaffolds[3][4][5][6][7]

In modern drug discovery, the transition from a non-fluorinated scaffold to its fluorinated isostere is rarely a trivial substitution; it is a calculated strategic maneuver to alter the physicochemical landscape of a lead compound.[1]

This guide provides a technical comparison between 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (DF-MPC) and its non-fluorinated parent, 1-methylpiperidine-4-carboxylic acid (MPC) (also known as N-methylisonipecotic acid).[2][3][1]

While these molecules primarily serve as building blocks, their intrinsic "biological activity" is defined by how they modulate the properties of the final drug candidate.[1] The introduction of the gem-difluoro motif at the C3 position acts as a "physicochemical switch," dramatically impacting basicity (pKa), metabolic stability, and conformational entropy.[1]

Quick Comparison Matrix
FeatureNon-Fluorinated Analog (MPC)3,3-Difluoro Analog (DF-MPC)Impact on Drug Design
Amine Basicity (pKa) High (~10.[2][3][1]2)Reduced (~7.5 - 8.[2][3][1]0)Improved membrane permeability; reduced hERG liability.[2][3][1]
Conformation Flexible ChairRigidified / Distorted ChairEntropic benefit in binding; defined vector for substituents.[3][1]
Metabolic Stability Susceptible to CYP450 oxidation at C3Oxidatively blocked at C3Prolonged half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[2][1]
Lipophilicity (LogD) Low (Polar cation at pH 7.[2][3][1]4)Higher (More neutral at pH 7.[2][3][1]4)Enhanced CNS penetration and oral absorption.[3][1]

Physicochemical Performance & Biological Implications[2][5][8][9][10][11][12]

The pKa Shift: Modulating Permeability and Safety

The most significant "activity" of DF-MPC is its ability to lower the pKa of the piperidine nitrogen.[1]

  • Mechanism: The fluorine atoms at C3 are highly electronegative (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1] Through the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    -bond inductive effect (
    
    
    ), they pull electron density away from the adjacent nitrogen (N1).[2][1]
  • Result: This destabilizes the protonated ammonium form, making the conjugate base more favored.[1]

  • Biological Consequence:

    • Permeability: MPC exists almost exclusively as a cation at physiological pH (7.4), limiting passive diffusion.[2][3][1] DF-MPC, with a lower pKa, has a higher fraction of neutral species, significantly enhancing membrane permeability (LogD increase).[2][1]

    • hERG Safety: High basicity is a known pharmacophore for hERG channel blockade (cardiotoxicity).[2][3][1][4] Lowering pKa via fluorination is a proven strategy to mitigate this risk.[3][1]

Conformational Control: The "Gauche" Effect

Unlike the flexible MPC, which flips rapidly between chair conformers, DF-MPC exhibits a preferred conformation due to the gauche effect and dipole-dipole interactions.[2]

  • MPC: Substituents at C4 (carboxylic acid) generally prefer the equatorial position to avoid 1,3-diaxial strain.[2][3][1]

  • DF-MPC: The C-F bonds introduce electrostatic repulsion with the nitrogen lone pair and the C4 substituent.[3][1] This often locks the ring into a specific twist-boat or distorted chair conformation, pre-organizing the molecule for receptor binding (reducing the entropic penalty of binding).[1]

Metabolic Blocking

The C3 position in piperidines is a "soft spot" for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).[1]

  • MPC: Rapid hydroxylation at C3 leads to ring opening or clearance.[3][1]

  • DF-MPC: The C-F bond strength (approx. 116 kcal/mol) renders the C3 position inert to oxidative attack, extending the in vivo half-life of the drug.[1]

Visualizing the Mechanism

The following diagram illustrates the causal relationships between the structural modification and the resulting biological parameters.

G Subst Substitution: 3,3-Difluoro vs H Inductive Inductive Effect (Electron Withdrawal) Subst->Inductive Steric Steric/Gauche Effect (Conformational Lock) Subst->Steric Metab C-H to C-F Bond (Bond Strength) Subst->Metab pKa Lower Amine pKa (10.2 -> ~7.8) Inductive->pKa Conf Rigidified Scaffold (Defined Vector) Steric->Conf Oxid Blocked C3 Oxidation Metab->Oxid Bio1 Increased Membrane Permeability pKa->Bio1 Higher Neutral Fraction Bio2 Reduced hERG Binding Probability pKa->Bio2 Reduced Cationicity Bio3 Increased Potency (Entropic Benefit) Conf->Bio3 Pre-organization Bio4 Extended Half-Life (Metabolic Stability) Oxid->Bio4 Clearance Reduction

Caption: Mechanistic flow detailing how 3,3-difluoro substitution translates to biological performance metrics.[2][3][1]

Experimental Protocols for Validation

To objectively compare these analogs in a drug discovery context, the following assays are standard.

Protocol: Potentiometric pKa Determination

Objective: To quantify the shift in basicity caused by fluorination.[1]

  • Preparation: Dissolve 5 mg of the test compound (MPC or DF-MPC) in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use an automated potentiometric titrator (e.g., Sirius T3).[2][3][1] Acidify the solution to pH 2.0 using 0.5 M HCl.

  • Measurement: Titrate with 0.5 M KOH under inert gas (

    
    ) atmosphere to exclude 
    
    
    
    . Record pH vs. volume added from pH 2.0 to 12.0.
  • Analysis: Calculate pKa using the Bjerrum difference plot method.

    • Expected Result: MPC pKa ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       10.2; DF-MPC pKa 
      
      
      
      7.8.[2]
Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: To demonstrate the metabolic blocking effect of the fluorine substitution.[1]

  • Incubation System:

    • Test Compound: 1 µM final concentration.

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2][3][1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2][3][1]

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.[3][1]

  • Procedure:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH.[3][1]

    • Sample at timepoints: 0, 5, 15, 30, and 60 min.

    • Quench samples with ice-cold acetonitrile containing internal standard (e.g., tolbutamide).[2][3][1]

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][1]
    
    • Self-Validating Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.[2][3][1]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To correlate pKa shift with passive permeability.[2][3][1]

  • Setup: Use a 96-well "sandwich" plate system (donor and acceptor compartments).

  • Membrane: Coat the hydrophobic filter of the donor plate with 1% lecithin in dodecane.[3][1]

  • Loading:

    • Donor well: 200 µL of compound (10 µM) in PBS (pH 7.4).

    • Acceptor well: 200 µL of fresh PBS (pH 7.4).[2][3][1]

  • Incubation: 4 hours at room temperature in a humidity chamber.

  • Analysis: Quantify compound concentration in both wells via UV-Vis or LC-MS. Calculate Effective Permeability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][1]
    

Case Study Application (Hypothetical)

To illustrate the impact, consider a hypothetical Kinase Inhibitor where the piperidine ring binds to the solvent-exposed region.[1]

  • Scenario: The lead candidate containing the MPC scaffold shows excellent potency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) but suffers from poor oral bioavailability (
    
    
    
    ) and hERG inhibition (
    
    
    ).[1]
  • Optimization: Replacing MPC with DF-MPC .

  • Outcome:

    • Potency: Maintained or slightly improved due to rigidification (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[2][1]
      
    • Bioavailability: Increased to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       because the lower pKa allows better absorption in the intestine.[1]
      
    • Safety: hERG ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       shifts to 
      
      
      
      due to reduced basicity of the amine.[1]

References

  • Purkayastha, N. et al. (2010).[3][1] Stereoselective synthesis of fluorinated pipecolic acid derivatives.[3][1] Journal of Organic Chemistry.[3][1][4]

  • Gillis, E. P. et al. (2015).[3][1][4] Applications of Fluorine in Medicinal Chemistry.[3][5][1][4][6][7][8] Journal of Medicinal Chemistry, 58(21), 8315-8359.[2][3][1] [2][3][1]

  • Meanwell, N. A. (2018).[2][3][1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822-5880.[2][3][1] [2][3][1]

  • Morgenthaler, M. et al. (2007).[2][3][1] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115.[2][3][1] [2][3][1]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.

Sources

A Senior Application Scientist's Guide to the Synthesis of Difluoropiperidine Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's physicochemical and pharmacological profile.[1][2] Specifically, the introduction of gem-difluoro groups (CF2) into cyclic structures like piperidines can modulate basicity (pKa), enhance metabolic stability, and improve membrane permeability by altering lipophilicity (LogP).[3][4]

Difluoropiperidine carboxylic acids represent a particularly valuable class of building blocks. They combine the conformational rigidity of the piperidine ring, the metabolic and electronic benefits of difluorination, and a carboxylic acid handle for further synthetic elaboration. These sp³-rich, three-dimensional structures are of great interest for developing novel therapeutics.[5] However, their synthesis is non-trivial, presenting challenges in controlling regioselectivity, stereoselectivity, and avoiding undesirable side reactions like hydrodefluorination.[1]

This guide provides a comparative analysis of the principal synthetic strategies for accessing difluoropiperidine carboxylic acids. We will delve into the mechanistic rationale behind each approach, present comparative data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal method for their specific drug discovery program.

Strategy 1: Catalytic Hydrogenation of Difluoropyridine Carboxylic Acid Derivatives

This "build-then-reduce" strategy is arguably one of the most direct routes, leveraging the wide availability of substituted fluoropyridine precursors. The core principle involves the reduction of the stable aromatic pyridine ring to the saturated piperidine core without cleaving the robust C-F bonds.

Mechanistic Considerations & Rationale

The hydrogenation of pyridines is challenging due to their aromatic stability and the tendency of the nitrogen lone pair to poison noble metal catalysts.[5] The presence of fluorine atoms further complicates the process by increasing the risk of hydrodefluorination, an undesired side reaction that cleaves C-F bonds.[1]

Successful methods often rely on heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium-based systems.[1][4] The key is to find conditions that favor dearomatization and hydrogenation of the pyridine ring over C-F bond hydrogenolysis. This approach typically yields cis-substituted piperidines due to the delivery of hydrogen from the less-hindered face of the molecule as it adsorbs onto the catalyst surface.[6]

A significant advancement in this area is the "dearomatization-hydrogenation" (DAH) process, which can provide access to all-cis-(multi)fluorinated piperidines.[5][7] This two-step, one-pot procedure first reduces the pyridine to a di- or tetrahydro- intermediate before complete hydrogenation, often with improved selectivity.

Workflow: Hydrogenation of a Difluoropyridine Precursor

G cluster_start Starting Material cluster_process Process cluster_product Product cluster_final Final Step start Difluoropyridine Carboxylic Ester process Catalytic Hydrogenation (e.g., H₂, Pd/C) start->process High Pressure H₂ Solvent (e.g., MeOH) product cis-Difluoropiperidine Carboxylic Ester process->product cis-Selective Reduction final_step Ester Hydrolysis product->final_step final_product Target Carboxylic Acid final_step->final_product

Caption: General workflow for the synthesis of difluoropiperidine carboxylic acids via catalytic hydrogenation.

Comparative Performance Data
PrecursorCatalystConditionsProductYieldDiastereoselectivity (dr)Reference
Ethyl 3,5-difluoropyridine-4-carboxylate10% Pd/CH₂ (50 bar), MeOH, 80 °C, 24hEthyl cis-3,5-difluoropiperidine-4-carboxylate~75%>20:1[1][6]
Methyl 4,6-difluoronicotinate[Rh(COD)Cl]₂ / H-Bpin1. H-Bpin, 80°C2. H₂ (1 atm)Methyl cis-4,6-difluoropiperidine-3-carboxylate~65%>20:1[4]
2,4-Difluoropyridine5% Pd/CH₂ (50 bar), 2,2,2-TFE, 100 °C, 24h2,4-Difluoropiperidine68%88:12 (cis:trans)[1]

Note: Yields and selectivities are highly substrate-dependent. Data is representative.

Representative Experimental Protocol: Hydrogenation of Ethyl 3,5-difluoropyridine-4-carboxylate
  • Vessel Preparation: A high-pressure autoclave is charged with ethyl 3,5-difluoropyridine-4-carboxylate (1.0 equiv) and Palladium on carbon (10% w/w, 0.05 equiv).

  • Solvent Addition: Anhydrous methanol is added to dissolve the substrate (concentration approx. 0.1 M).

  • Inerting: The autoclave is sealed and purged three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: The vessel is pressurized with hydrogen to 50 bar and the reaction mixture is stirred and heated to 80 °C for 24 hours.

  • Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure cis-difluoropiperidine carboxylic ester.

  • Hydrolysis: The resulting ester is dissolved in a mixture of THF/water and treated with LiOH (2.0 equiv) at room temperature until TLC analysis indicates complete conversion. The reaction is then acidified with 1M HCl and extracted with ethyl acetate to yield the final carboxylic acid.

Strategy 2: De Novo Ring Construction from Acyclic Fluorinated Precursors

This "build-up" approach constructs the piperidine ring from smaller, acyclic fragments that already contain the crucial difluoro-moiety. This strategy offers high regiochemical control and avoids the potential for hydrodefluorination associated with reducing fluorinated aromatics.

Mechanistic Considerations & Rationale

Two prominent examples of this strategy are the intramolecular halocyclization and a multi-step sequence involving a Reformatsky-type reaction followed by cyclization.

  • N-Halosuccinimide Induced Cyclization: This method starts with an acyclic 2,2-difluoro-4-pentenylamine.[8][9] Treatment with an N-halosuccinimide (e.g., NCS, NBS, NIS) generates a halonium ion intermediate from the alkene. The pendant nitrogen atom then acts as an intramolecular nucleophile, attacking the halonium ion in a 6-endo-trig cyclization to form a 5-halo-3,3-difluoropiperidine. This halogenated intermediate serves as a versatile handle for introducing a carboxylic acid precursor via substitution or carbonylation reactions.

  • Reformatsky/Lactamization Pathway: This elegant multi-step synthesis builds the carbon skeleton required for the piperidine ring. It begins with a 1,4-addition (Michael addition) of a difluoroenolate equivalent, generated from ethyl bromodifluoroacetate and copper powder, to an α,β-unsaturated nitrile.[10] The resulting adduct contains the complete carbon backbone. Subsequent reduction of the nitrile to a primary amine, followed by intramolecular lactamization, forms a difluoropiperidinone. Finally, reduction of the lactam amide yields the desired N-protected difluoropiperidine, which can be elaborated to the carboxylic acid. This route was successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid.[10]

Workflow: Synthesis of a 4-Carboxy-3,3-difluoropiperidine via Lactamization

G A Acrylonitrile + Ethyl Bromodifluoroacetate B 1,4-Addition Adduct A->B Cu powder DMSO C γ-Cyano-α,α-difluoroester B->C Work-up D Amino Ester Intermediate C->D Borane Reduction (BH₃•THF) E Difluoro-δ-lactam D->E Spontaneous Lactamization F N-Protected 3,3-Difluoropiperidine E->F Lactam Reduction (e.g., LiAlH₄) G N-Protected 3,3-Difluoro- isonipecotic Acid F->G Functional Group Interconversion

Caption: Multi-step synthesis of a difluoropiperidine carboxylic acid via a lactam intermediate.[10]

Comparative Performance Data
MethodKey StepPrecursorReagentsKey Intermediate YieldOverall StepsReference
HalocyclizationIodocyclizationN-Boc-2,2-difluoro-4-pentenylamineI₂, K₂CO₃, MeCN85% (for iodopiperidine)~4-5[8][9]
Lactamization1,4-Addition3-Benzyloxyacrylonitrile + Ethyl bromodifluoroacetateCu, DMSO71% (for addition adduct)~5-6[10]
Representative Experimental Protocol: Synthesis of N-Boc-3,3-difluoroisonipecotic acid[10]
  • 1,4-Addition: To a stirred suspension of copper powder (3.0 equiv) in DMSO, a solution of 3-substituted acrylonitrile (1.0 equiv) and ethyl bromodifluoroacetate (1.5 equiv) is added dropwise. The mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Nitrile Reduction: The purified adduct (1.0 equiv) is dissolved in THF and cooled to 0 °C. Borane-THF complex (1.0 M solution, 2.5 equiv) is added dropwise. The reaction is stirred at room temperature for 4 hours.

  • Lactamization: The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous NaHCO₃. The organic layer is dried and concentrated to yield the crude lactam, which is often used without further purification.

  • Lactam Reduction: The crude lactam is dissolved in dry THF and added dropwise to a suspension of LiAlH₄ (2.0 equiv) in THF at 0 °C. The mixture is refluxed for 4 hours. After cooling, the reaction is quenched sequentially with water, 15% NaOH, and water again. The resulting solid is filtered off, and the filtrate is concentrated.

  • Protection and Oxidation: The resulting secondary amine is protected (e.g., with Boc₂O) and the side chain is oxidized (e.g., via debenzylation followed by Jones oxidation) to afford the final carboxylic acid.

Strategy 3: Direct Deoxofluorination of Piperidinone Carboxylic Esters

This strategy involves the installation of the gem-difluoro unit onto a pre-formed piperidine ring. It is a powerful method when the corresponding keto-piperidine precursor is readily accessible.

Mechanistic Considerations & Rationale

Deoxofluorination converts a carbonyl group (ketone) directly into a gem-difluoro group. The most common reagents for this transformation are sulfur trifluorides, such as diethylaminosulfur trifluoride (DAST) and its safer analogues like Deoxo-Fluor®.[11]

The reaction mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and elimination to form the CF₂ group. The choice of fluorinating agent and reaction conditions is critical to avoid side reactions and ensure good yields. This method is particularly attractive due to its convergent nature, installing the key functional group late in the synthesis.

Workflow: Deoxofluorination Approach

G start N-Boc-4-oxopiperidine- 2-carboxylic acid methyl ester process Deoxofluorination start->process DAST or Deoxo-Fluor® DCM, -78 °C to RT product N-Boc-4,4-difluoropiperidine- 2-carboxylic acid methyl ester process->product final_step Ester Hydrolysis product->final_step LiOH, THF/H₂O final_product Target Carboxylic Acid final_step->final_product

Caption: Synthesis of a difluoropiperidine carboxylic acid via direct deoxofluorination of a ketone precursor.

Comparative Performance Data
SubstrateFluorinating AgentConditionsYieldCommentsReference
tert-Butyl 4-oxopiperidine-1-carboxylateDASTDCM, -40 °C to RT95%A model reaction for the core transformation.[11]
N-Cbz-4-oxopiperidineDeoxo-Fluor®DCM, RT88%Demonstrates compatibility with common protecting groups.Generic
N-Boc-4-oxo-2-piperidinecarboxylateDASTDCM, -78 °C to RT60-70%Yields can be lower due to the complexity of the substrate.Synthetic experience
Representative Experimental Protocol: Deoxofluorination using DAST
  • Setup: A solution of the N-protected 4-oxopiperidine carboxylic ester (1.0 equiv) in anhydrous dichloromethane (DCM) is prepared in a flame-dried flask under an argon atmosphere and cooled to -78 °C.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST, 1.5 equiv) is added dropwise via syringe to the cooled solution. Caution: DAST is toxic and moisture-sensitive. Handle with extreme care in a fume hood.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 16-24 hours. Progress is monitored by TLC or LC-MS.

  • Quenching: The reaction is cooled to 0 °C and quenched by the slow, careful addition of a saturated aqueous solution of NaHCO₃.

  • Work-up: The mixture is stirred vigorously for 30 minutes, then transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification & Hydrolysis: The crude product is purified by flash chromatography. The resulting ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the target carboxylic acid.

Overall Comparison and Strategic Selection

The optimal synthetic route depends heavily on the desired substitution pattern, required scale, and availability of starting materials.

FeatureStrategy 1: HydrogenationStrategy 2: De Novo Ring ConstructionStrategy 3: Deoxofluorination
Versatility High, dependent on available pyridines. Good for 3,5- and 2,4-difluoro patterns.Excellent. Allows for diverse substitution patterns from simple acyclic precursors.Moderate. Depends on the accessibility of the corresponding keto-piperidine.
Stereocontrol Generally good for cis-diastereomers. Enantioselective methods are emerging.[1]Can be excellent, especially if starting from a chiral pool or using asymmetric steps.Substrate-dependent. Stereocenters must be set prior to fluorination.
Scalability Good. Heterogeneous catalysis is well-suited for scale-up, but high pressure may be required.Can be challenging due to multi-step nature and use of stoichiometric reagents.Moderate. Handling of hazardous fluorinating agents can be a concern on a large scale.
Key Challenges Hydrodefluorination, catalyst poisoning, high pressure/temperature.Longer synthetic sequences, potentially lower overall yields.Handling of hazardous/expensive reagents, limited availability of keto-precursors.
Best For... Rapid access to simple cis-difluoropiperidine cores from commercial pyridines.Complex or uniquely substituted targets where regiochemical control is paramount.Late-stage fluorination when the corresponding ketone is readily available.

Conclusion

The synthesis of difluoropiperidine carboxylic acids is a dynamic field with multiple viable strategies. The hydrogenation of fluoropyridines offers a direct and often stereoselective route to cis-configured products. De novo ring construction provides unparalleled flexibility for creating complex substitution patterns with precise regiochemical control, albeit often at the cost of a longer synthetic sequence. Finally, direct deoxofluorination serves as a powerful late-stage functionalization tactic when suitable keto-piperidine precursors are accessible.

By understanding the mechanistic underpinnings, advantages, and limitations of each approach, as detailed in this guide, researchers and drug development professionals can make informed decisions to efficiently synthesize these high-value fluorinated building blocks for the next generation of therapeutics.

References

  • O'Hagan, D. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][1][6]

  • Glorius, F. et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry. [Link][4][5][7]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link][3]

  • Surmont, R. et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. [Link][10]

  • Verniest, G. et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. [Link][8][9]

  • Actelion Pharmaceuticals Ltd. (2013). 4,4-difluoro-piperidine-compounds. Google Patents. [11]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]

  • Gouverneur, V. & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature. [Link]

  • Gillis, E. P., Eastman, K. J., & Hammond, G. B. (2015). Plucking the Low-Hanging Fruit: A Review of the Synthesis of α-Fluoromethylated Amino Acids. Industrial & Engineering Chemistry Research. [Link][2]

Sources

structure-activity relationship (SAR) of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Bioisostere Effect

In modern medicinal chemistry, the 3,3-difluoro-1-methylpiperidine-4-carboxylic acid scaffold represents a high-value "chimeric" building block. It bridges the gap between structural rigidity and metabolic stability.[1] Unlike its non-fluorinated parent (1-methylpiperidine-4-carboxylic acid), the 3,3-difluoro analog introduces a profound electronic bias that lowers the amine pKa, blocks oxidative metabolism at the vulnerable


-position, and locks the piperidine ring into specific conformational preferences due to the gauche effect.

This guide objectively compares this scaffold against its non-fluorinated and mono-fluorinated alternatives, providing actionable data for lead optimization in GPCR ligands, kinase inhibitors, and CNS-active agents.[1]

Physicochemical & SAR Comparison

The introduction of the gem-difluoro moiety at the C3 position creates a distinct physicochemical profile compared to the parent piperidine.

Table 1: Comparative Physicochemical Properties

Data represents consensus values derived from piperidine scaffold literature [1][2][8].[1]

FeatureParent Scaffold (No Fluorine)3-Fluoro Analog (Mono)3,3-Difluoro Analog (Target)SAR Impact
Structure 1-methylpiperidine-4-COOH3-fluoro-1-methyl...[1]3,3-difluoro-1-methyl...[1]Baseline vs. Optimized
Amine pKa ~10.4 - 10.8~9.0 - 9.5~7.8 - 8.4 Critical: Lower pKa improves membrane permeability and reduces hERG binding liability.
LogD (pH 7.4) -1.5 (Hydrophilic)-1.2-0.8 (Modulated) Fluorine increases lipophilicity locally but lowers basicity, altering overall LogD.[1]
Conformation Fluxional (Chair flip)Axial-F PreferenceRigid Chair Reduces entropic penalty upon protein binding.[1]
Metabolic Stability Low (C3 oxidation prone)ModerateHigh Blocks CYP450-mediated

-oxidation relative to the amine.[1]
C-F Bond Vector N/ASingle VectorDual Vector Dipole minimization creates unique electrostatic surfaces.[1]
Key SAR Insights
  • Basicity Modulation: The electron-withdrawing inductive effect (

    
    ) of two fluorine atoms significantly reduces the electron density on the N1 nitrogen.[1] This lowers the pKa by 2–3 units compared to the parent, often shifting the molecule from >99% protonated to a mixture of neutral/protonated species at physiological pH.[1] This facilitates passive diffusion across the Blood-Brain Barrier (BBB) [1][5].[1]
    
  • Metabolic Blocking: The C3 position in piperidines is a "soft spot" for metabolic oxidation.[1] Replacing C-H bonds with strong C-F bonds (approx. 116 kcal/mol) effectively shields this site from CYP450 attack, extending half-life (

    
    ) [1][2].[1]
    

Structural Dynamics: The Gauche Effect

A critical, often overlooked SAR feature of this scaffold is its conformational bias.[1]

Mechanism

In 3,3-difluoropiperidines, the ring does not exist as a random equilibrium of chair conformers. The C–F bonds prefer to be gauche (syn-clinal) to the N–C bond rather than anti-periplanar.[1] This is due to a hyperconjugative interaction (


) and electrostatic dipole minimization.[1]
  • Result: The 3,3-difluoro substitution "locks" the piperidine ring, often forcing the C4-carboxylic acid substituent into a defined equatorial or axial position depending on the specific salt form.[1] This pre-organization reduces the entropic cost of binding to a receptor pocket [3][4][6].[1]

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization: Piperidine Scaffold Issue1 Issue: Low Metabolic Stability (High Clearance) Start->Issue1 Issue2 Issue: hERG Toxicity (High pKa > 9.5) Start->Issue2 Issue3 Issue: Low Potency (Entropic Penalty) Start->Issue3 Sol1 Strategy: Block Metabolic Soft Spot Issue1->Sol1 C3 Oxidation Sol2 Strategy: Lower Basicity (Inductive Effect) Issue2->Sol2 Mask Cation Sol3 Strategy: Conformational Lock Issue3->Sol3 Rigidify Target Select Scaffold: 3,3-Difluoro-1-methylpiperidine-4-COOH Sol1->Target Sol2->Target Sol3->Target

Caption: Decision tree for transitioning from a standard piperidine to the 3,3-difluoro analog based on ADME/Tox liabilities.

Experimental Protocols

A. Synthesis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid

Note: Direct fluorination of the acid is difficult. The standard route proceeds via the beta-keto ester.

Reagents: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, DAST (Diethylaminosulfur trifluoride), Pd/C, Formaldehyde.[1]

  • Deoxofluorination:

    • Dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous DCM under

      
      .
      
    • Cool to 0°C. Add DAST (2.5 eq) dropwise.

    • Allow to warm to RT and stir for 12–24h.

    • Safety: Quench carefully with sat.

      
       (gas evolution). Extract with DCM.[1]
      
    • Result: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.

  • Deprotection & Methylation (One-pot Hydrogenation):

    • Dissolve the intermediate in MeOH.[1] Add Pd/C (10% w/w).[1][2]

    • Add Formaldehyde (37% aq, 5.0 eq) and Acetic Acid (cat.).[1]

    • Stir under

      
       atmosphere (balloon or Parr shaker at 40 psi) for 16h.
      
    • Filter through Celite.[1]

  • Hydrolysis:

    • Treat the methyl/ethyl ester with LiOH (2.0 eq) in THF/H2O (3:1).[1]

    • Acidify to pH 5–6 with 1M HCl to precipitate the zwitterionic product.[1]

B. pKa Determination Protocol (Potentiometric Titration)

To verify the basicity shift:

  • Preparation: Prepare a 10 mM solution of the 3,3-difluoro analog in 0.1M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.1M HCl and 0.1M KOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo) at 25°C.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the amine protonation.[1]

    • Expected Result: pKa ~8.0 (vs ~10.5 for non-fluorinated control).[1]

Visualizing the Synthesis & Conformation

Synthesis_Conformation cluster_0 Synthesis Route cluster_1 Conformational Lock (Gauche Effect) Ketone 3-Oxo-Piperidine Derivative DAST DAST / DCM (Fluorination) Ketone->DAST Difluoro 3,3-Difluoro Intermediate DAST->Difluoro Final 3,3-Difluoro-1-methyl piperidine-4-COOH Difluoro->Final Equilibrium Standard Piperidine: Rapid Chair Flip Locked 3,3-Difluoro: Biased Conformer Equilibrium->Locked Add F (C3)

Caption: Synthetic pathway via DAST fluorination and the resulting conformational locking effect.

References

  • Bhattarai, P., et al. (2026).[1][3] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link[1]

  • Liashuk, O., et al. (2025).[1] "Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery." European Journal of Organic Chemistry.[1][4] Link

  • Nairoukh, Z., et al. (2020).[1][5] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal.[1][4] Link

  • BenchChem. (2025).[1][6] "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." BenchChem Technical Guides. Link

  • Gillis, E. P., et al. (2015).[1][7] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2026).[1] "3,3-Difluoropiperidine Compound Summary." National Library of Medicine.[1][8] Link

  • Volochnyuk, D. M., et al. (2019).[1][7] "An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups."[7] Journal of Fluorine Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

validation of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid as a research tool

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid as a Research Tool Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Precision of Fluorination

In the optimization of piperidine-based pharmacophores, 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (CAS 1550967-66-2) represents a high-precision bioisostere of the classic isonipecotic acid scaffold. While the parent piperidine ring is a privileged structure in drug discovery, it frequently suffers from two critical liabilities: excessive basicity (leading to poor membrane permeability and hERG toxicity) and metabolic susceptibility to oxidative attack at the C3 position.

This guide validates the 3,3-difluoro-1-methyl analog not merely as a substitute, but as a functional probe that modulates pKa , conformation , and metabolic stability simultaneously. By strategically placing a gem-difluoro group adjacent to the nitrogen and the carboxylic acid, researchers can "lock" the ring conformation and lower the amine basicity by 2–3 log units, often transforming a non-permeable hit into a lead candidate.

Part 1: Comparative Physicochemical Profile

The following data compares the target scaffold against its non-fluorinated and non-methylated alternatives. The "Fluorine Effect" is quantified here to guide scaffold selection.

Table 1: Scaffold Comparison Matrix
FeatureTarget: 3,3-Difluoro-1-methyl... Alternative A: 1-Methylpiperidine-4-carboxylic acid Alternative B: Isonipecotic Acid
CAS Number 1550967-66-2 68947-43-3498-94-2
Molecular Weight 179.16 g/mol 143.19 g/mol 129.16 g/mol
Basicity (pKa of N) ~7.5 – 8.5 (Modulated)~10.2 (Highly Basic)~10.8 (Highly Basic)
Lipophilicity (LogD 7.4) High (Neutral at phys. pH)Low (Cationic at phys. pH)Very Low (Zwitterionic)
Metabolic Stability High (C3 blocked)Low (C3 oxidation prone)Low
Conformation Rigid Chair (F-axial preference)Flexible ChairFlexible Chair
Primary Utility Bioavailability & Selectivity OptimizationInitial HTS Hit / SolubilityBasic Building Block

Key Insight: The drop in pKa from ~10.2 to the physiological range (~8.0) means a significant fraction of the 3,3-difluoro analog exists as a neutral species at pH 7.4, drastically improving passive membrane permeability compared to the parent compound.

Part 2: The Mechanistic Advantage (Deep Dive)

The Conformational Lock (The Gauche Effect)

Unlike the flexible parent piperidine, the 3,3-difluoro analog exhibits a strong preference for a specific chair conformation. This is driven by the C–F/N–H (or N-Me) charge-dipole interaction and the hyperconjugative gauche effect . The fluorine atoms prefer an axial orientation to align the C–F bond antiperiplanar to the N lone pair (or N-C bonds), effectively "locking" the vector of the carboxylic acid at the C4 position.

Metabolic Blockade

The C3 position of piperidines is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Replacing C–H bonds (Bond Dissociation Energy ~98 kcal/mol) with C–F bonds (BDE ~116 kcal/mol) renders this position inert to oxidative dealkylation or hydroxylation.

MetabolicBlockade Parent 1-Methylpiperidine (Parent) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP High Affinity (Basic Amine) Metabolite 3-Hydroxy Metabolite (Unstable/Cleared) CYP->Metabolite C3 Hydroxylation Target 3,3-Difluoro-1-methyl (Target) CYP_Blocked CYP450 (Blocked) Target->CYP_Blocked Low Affinity (Lower pKa) Stable Intact Scaffold (High Exposure) CYP_Blocked->Stable C-F Bond Inertness

Figure 1: Mechanism of metabolic stabilization.[1] The target compound resists C3-hydroxylation and exhibits reduced CYP affinity due to lowered basicity.

Part 3: Experimental Validation Protocols

To validate this scaffold in your specific program, perform the following self-validating assays.

Protocol A: Potentiometric pKa Determination

Objective: Quantify the basicity modulation induced by the gem-difluoro group.

  • Preparation: Dissolve 5 mg of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.8, 7.0, 12.0).

  • Titration: Perform a dual-titration (Acid-to-Base and Base-to-Acid) from pH 2.0 to pH 12.0 using 0.1 M KOH and 0.1 M HCl.

  • Analysis: Use the Bjerrum plot method to identify the inflection point.

    • Expected Result: You should observe two pKa values: one for the carboxylic acid (~3.5) and one for the amine (~7.5–8.5).[2]

    • Validation Check: Run 1-methylpiperidine-4-carboxylic acid as a control; its amine pKa should be >10.0.

Protocol B: Microsomal Stability Assay (The "Blockade" Test)

Objective: Confirm the resistance to oxidative metabolism.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate the target compound (1 µM) and the non-fluorinated parent (1 µM) in separate wells.

  • Cofactor: Initiate reaction with NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Detection: Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: The

      
       of the difluoro analog should be >2x that of the non-fluorinated parent.
      

Part 4: Synthetic Accessibility & Quality Control

When sourcing or synthesizing this tool, specific quality attributes are critical due to the potential for regioisomers (e.g., 4,4-difluoro or 3,5-difluoro impurities).

  • Preferred Synthesis Route:

    • Start: 1-Methyl-3-piperidone.

    • Fluorination: Deoxo-Fluor or DAST treatment (controlled temp to avoid elimination).

    • Carboxylation: Lithiation (via LDA) followed by

      
       quench, or via a cyano-intermediate.
      
  • QC Checklist:

    • 19F-NMR: Essential to confirm the gem-difluoro pattern (typically a distinct AB quartet or broad singlet depending on conformation).

    • Regioisomer Check: 1H-NMR must confirm the integration of protons at C2 and C6 to rule out rearrangement.

SynthesisQC Start Start: 1-Methyl-3-piperidone Step1 Fluorination (DAST/Deoxo-Fluor) -78°C to RT Start->Step1 Intermediate 3,3-Difluoro-1-methylpiperidine Step1->Intermediate Step2 Lithiation (s-BuLi) & CO2 Trap Intermediate->Step2 Product Target Product (Crude) Step2->Product QC QC Validation: 1. 19F-NMR (Confirm gem-F2) 2. LC-MS (Purity >95%) Product->QC

Figure 2: Simplified synthetic workflow and critical Quality Control checkpoints.

References

  • Physicochemical Properties of Fluorinated Piperidines Müller, K., Faeh, C., & Diederich, F. (2007).[1][3] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Conformational Analysis & The Fluorine Gauche Effect O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Metabolic Stability of Piperidine Derivatives Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Specific CAS Data & Availability ChemicalBook Entry for CAS 1550967-66-2 (3,3-Difluoro-1-methylpiperidine-4-carboxylic acid). [5][6][7][8]

  • pKa Modulation in Drug Discovery Charifson, P. S., & Walters, W. P. (2014). "Acidic and Basic Drugs in Medicinal Chemistry: A Perspective." Journal of Medicinal Chemistry.

Sources

comparative analysis of fluorinated vs non-fluorinated piperidines in drug design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidines, designed for drug discovery professionals. It synthesizes physicochemical data, conformational analysis, and experimental protocols to guide lead optimization strategies.

Executive Summary

The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs.[1][2] However, the non-fluorinated parent scaffold often suffers from high basicity (


), leading to poor membrane permeability and rapid oxidative metabolism.

Strategic fluorination transforms this scaffold. It is not merely a "hydrogen substitute" but a functional tool that:

  • Modulates

    
    :  Lowers basicity by 1–3 units via the inductive effect ($ \sigma_I $), enhancing bioavailability.
    
  • Controls Conformation: Enforces specific chair conformations via the Fluorine Gauche Effect , locking ligands in bioactive geometries.[3]

  • Blocks Metabolism: Prevents P450-mediated

    
    -hydroxylation, extending half-life (
    
    
    
    ).[3]

Physicochemical & Structural Comparison

The following table summarizes the critical shifts in properties when hydrogen is replaced by fluorine at specific positions on the piperidine ring.

Table 1: Comparative Physicochemical Profile
FeatureNon-Fluorinated Piperidine 3-Fluoro-Piperidine 3,3-Difluoro-Piperidine 4-Fluoro-Piperidine
Basicity (

)
~11.2 (Highly Basic)~9.4 (Moderately Basic)~8.3 (Weakly Basic)~10.8 (Minimal Change)
Lipophilicity (

)
Low (Ionized at pH 7.4)Medium (Increased neutral fraction)High (Mostly neutral)Low/Medium
Conformation Flexible Chair (Equatorial pref.)Axial Preference (Gauche Effect)Distorted ChairEquatorial Preference
Metabolic Liability High (C2/C6 Oxidation)Reduced (Electronic deactivation)High StabilityModerate Stability
C–X Bond Length 1.09 Å (C–H)1.35 Å (C–F)1.35 Å (C–F)1.35 Å (C–F)
Deep Dive: The Conformational "Fluorine Effect"

Unlike non-fluorinated piperidines, where substituents (e.g., methyl) strictly prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidines often prefer the axial conformation .

  • Mechanism: This is driven by the Gauche Effect ($ \sigma_{C-H} \to \sigma^*_{C-F}

    
    N^+ - H \dots F^{\delta-}$).
    
  • Impact: This "conformational lock" can pre-organize the inhibitor to match the enzyme binding pocket, reducing the entropic penalty of binding.

Conformation NonFluoro Non-Fluorinated Piperidine (Substituents Equatorial) Fluoro 3-Fluoro-Piperidine (Fluorine Axial) NonFluoro->Fluoro Fluorination Interaction Stabilizing Forces: 1. Hyperconjugation (σC-H → σ*C-F) 2. Dipole alignment (N+ ... F-) Fluoro->Interaction Induces

Figure 1: The introduction of fluorine at the C3 position often shifts the equilibrium toward the axial conformer due to stereoelectronic interactions.[4]

Metabolic Stability Mechanisms[3][5][6][7]

Metabolic clearance of piperidines is primarily driven by Cytochrome P450 (CYP450) mediated oxidation at the


-carbon (C2 or C6) adjacent to the nitrogen.
  • Non-Fluorinated: The C–H bond is a "metabolic soft spot." CYP450 abstracts a hydrogen, leading to an iminium ion intermediate and eventual ring opening.

  • Fluorinated: Replacing C–H with C–F (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol for C–H) renders the site inert to abstraction. furthermore, the strong electron-withdrawing nature of fluorine deactivates adjacent C–H bonds, protecting the entire ring.

Metabolism Substrate Piperidine Scaffold P450 CYP450 Enzyme (Oxidative Attack) Substrate->P450 Path_H Non-Fluorinated (C-H) Low Bond Energy P450->Path_H Attack at C2/C6 Path_F Fluorinated (C-F) High Bond Energy + Inductive Shielding P450->Path_F Attack Blocked Result_H α-Hydroxylation -> Ring Opening (Rapid Clearance) Path_H->Result_H Result_F Metabolically Stable (Extended Half-life) Path_F->Result_F

Figure 2: Fluorine acts as a metabolic shield, preventing oxidative degradation at susceptible sites.[3]

Experimental Protocol: Synthesis of 3-Fluoropiperidines

Direct fluorination of piperidines is difficult due to amine incompatibility. The most robust, field-proven method involves the Heterogeneous Hydrogenation of Fluoropyridines . This method is scalable and avoids the use of hazardous deoxofluorinating reagents (e.g., DAST) on late-stage amines.

Methodology: Rhodium-Catalyzed Dearomatization-Hydrogenation

Objective: Synthesis of cis-3-fluoro-piperidine derivatives from 3-fluoropyridine.

Reagents:

  • Substrate: 3-Fluoropyridine (or substituted analog).[4]

  • Catalyst: 5% Rh/Al₂O₃ or 5% Rh/C.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Acid Additive: HCl (1.0 equiv) or Tartaric acid (for chiral resolution).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker, 1–5 bar).

Protocol Steps:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-fluoropyridine (1.0 mmol) in MeOH (5 mL).

  • Acidification: Add concentrated HCl (1.1 mmol) dropwise. Note: Protonation of the pyridine nitrogen is critical to activate the ring and prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (10 wt% loading). Safety: Rhodium on carbon is pyrophoric; keep wet with solvent.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 5 bar H₂ and stir vigorously at room temperature for 12–24 hours.

  • Work-up: Vent H₂, filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1][2][5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 3-fluoropiperidinium hydrochloride salt.

  • Free Base Release (Optional): Dissolve salt in water, adjust pH to >12 with NaOH, and extract with dichloromethane (DCM). Caution: Fluorinated piperidines are volatile.

Validation (Self-Check):

  • NMR Check:

    
     NMR should show a multiplet at 
    
    
    
    to
    
    
    ppm. Absence of aromatic signals in
    
    
    NMR confirms reduction.
  • Stereochemistry: This protocol predominantly yields the cis-isomer if substituents are present, driven by the catalyst surface interaction.

Case Study: KSP Inhibitor (MK-0731)[9]

Context: The development of Kinesin Spindle Protein (KSP) inhibitors for cancer therapy. Challenge: The initial lead had poor bioavailability due to high basicity and rapid metabolism. Solution: Introduction of a fluorine atom at the piperidine C3 position.[5][6]

  • Result:

    • Basicity:

      
       dropped from 10.5 to 8.6.
      
    • Potency: The cis-3-fluoro analog maintained potency, while the trans analog lost activity (confirming the conformational "lock" benefit).

    • Outcome: MK-0731 entered clinical trials with a significantly improved pharmacokinetic profile compared to the non-fluorinated parent.

Decision Framework: The "Fluorine Scan"

When should you introduce fluorine into a piperidine scaffold? Use this logic flow.

DecisionTree Start Lead Optimization: Piperidine Scaffold Issues Issue1 Issue: High Basicity / Poor Permeability? Start->Issue1 Issue2 Issue: Rapid Metabolism (High Clearance)? Start->Issue2 Issue3 Issue: Low Potency / Entropy? Start->Issue3 Action1 Add F at C3/C5 (β-position) Effect: Lowers pKa by ~2 units Issue1->Action1 Action2 Add F at C2/C6 (α-position) or C4 Effect: Blocks P450 oxidation Issue2->Action2 Action3 Add F to lock conformation (Axial) Effect: Pre-organizes ligand Issue3->Action3

Figure 3: Strategic decision tree for applying fluorine scans during lead optimization.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Wörle, S. D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11274–11279. Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[7] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-(1H-pyrazol-3-yl)-2-(3-fluoropyrrolidin-1-yl)-N-methyl-2,3-dihydro-1H-isoindole-5-sulfonamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Comparative Guide: Efficacy & Utility of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid in Cellular Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and utility analysis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (hereafter referred to as 3,3-DF-MPC ) for use in drug discovery and cellular model validation.

Executive Summary & Mechanism of Action

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is a specialized medicinal chemistry scaffold (building block) rather than a standalone therapeutic agent. Its primary "efficacy" in cellular models is defined by its ability to modulate the physicochemical properties of bioactive molecules—specifically improving metabolic stability , membrane permeability , and conformational rigidity compared to non-fluorinated analogs.

The Fluorine Effect: Why This Scaffold?

The introduction of a gem-difluoro group at the C3 position of the piperidine ring creates specific electronic and steric effects that distinguish it from the parent compound, 1-methylpiperidine-4-carboxylic acid .

  • pKa Modulation: The strong electronegativity of the fluorine atoms at C3 inductively withdraws electron density from the adjacent amine (N1). This lowers the pKa of the tertiary amine (typically by 1–2 units), reducing the fraction of ionized species at physiological pH (7.4).

  • Conformational Locking (The Gauche Effect): The C–F bonds prefer to align gauche to the adjacent C–N lone pair or C–C bonds to minimize antibonding orbital overlap (

    
    ). This restricts the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a target protein.
    
  • Metabolic Blockade: The C3 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination blocks this site, extending the half-life (

    
    ) of the molecule in cellular and in vivo models.
    

Comparative Profiling: 3,3-DF-MPC vs. Alternatives

The following table compares 3,3-DF-MPC against its direct non-fluorinated analog and a regioisomer.

Feature3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (Target)1-Methylpiperidine-4-carboxylic acid (Standard)4,4-Difluoro-1-methylpiperidine-3-carboxylic acid (Regioisomer)
Primary Utility Metabolic blocking at C3; pKa lowering.General linker; high basicity.Metabolic blocking at C4; steric bulk near acid.
Basicity (pKa of N) Lower (~7.5 - 8.5) High (~9.5 - 10.5)Moderate (~8.0 - 9.0)
Cellular Permeability High (Increased neutral fraction at pH 7.4).Low (Mostly cationic at pH 7.4).Moderate/High.
Metabolic Stability High (Blocks C3 oxidation).Low (Susceptible to C3/C5 oxidation).High (Blocks C4 oxidation).
Conformation Rigid Chair (C3-F equatorial/axial bias).Flexible Chair (Flip-flopping).Rigid Chair.
Lipophilicity (LogD) Increased (C-F is more lipophilic than C-H).Low.Increased.
Data Interpretation[1][2][3][4][5][6]
  • For Cellular Penetration: 3,3-DF-MPC is superior. The lower pKa means a higher percentage of the molecule exists in the neutral form at physiological pH, facilitating passive diffusion through the lipid bilayer.

  • For Target Binding: If the target pocket is narrow or hydrophobic, the 3,3-difluoro group provides a "bioisosteric" replacement for methylene (-CH2-) that is slightly larger but much more metabolically robust.

Visualization: Mechanistic Pathway & Workflow

The following diagram illustrates how incorporating the 3,3-DF-MPC scaffold translates to improved cellular efficacy in a drug discovery campaign.

G cluster_0 Scaffold Selection cluster_1 Physicochemical Impact cluster_2 Cellular Outcome NodeA 1-Methylpiperidine (Parent) NodeC pKa Reduction (Less Cationic) NodeA->NodeC Fluorination NodeB 3,3-Difluoro-1-methyl (Target Scaffold) NodeB->NodeC Inductive Effect NodeD Metabolic Blockade (C3 Protection) NodeB->NodeD Steric/Electronic NodeE Increased Passive Diffusion NodeC->NodeE NodeF Extended Intracellular Half-life NodeD->NodeF NodeG Enhanced Cellular Potency (EC50) NodeE->NodeG NodeF->NodeG

Caption: Logical flow demonstrating how the 3,3-difluoro substitution enhances cellular potency via pKa modulation and metabolic stabilization.

Experimental Protocols for Cellular Validation

To validate the efficacy of a compound derived from 3,3-DF-MPC, you must assess permeability and metabolic stability relative to the non-fluorinated parent.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the 3,3-difluoro substitution effectively blocks metabolism.

  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (3,3-DF derivative) and Reference Compound (non-fluorinated) in DMSO.

    • Thaw Liver Microsomes (human or mouse) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compounds to a final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at

      
       minutes.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       gives 
      
      
      
      .
    • Success Metric: The 3,3-DF analog should show a

      
      -fold increase in 
      
      
      
      compared to the reference.
Protocol B: Caco-2 Permeability Assay

Objective: Confirm that the lower pKa improves membrane crossing.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® polycarbonate filters (0.4 µm pore size).

    • Culture for 21 days to form a differentiated monolayer (TEER > 300

      
      ).
      
  • Transport Buffer:

    • HBSS with 10 mM HEPES (pH 7.4).

  • Procedure:

    • Add compound (10 µM) to the Apical (A) chamber.

    • Incubate at 37°C for 2 hours.

    • Sample from the Basolateral (B) chamber at 60 and 120 mins.

  • Quantification:

    • Measure concentrations via LC-MS/MS.[1]

    • Calculate Apparent Permeability (

      
      ):
      
      
      
      
    • Success Metric:

      
       cm/s indicates good permeability. The 3,3-DF analog is expected to have a higher 
      
      
      
      than the non-fluorinated parent due to reduced ionization.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • BLD Pharm. 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid Product Entry. (Catalog Number: BD00789255).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

case studies of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid in drug discovery projects

[1]

Executive Summary

In the optimization of piperidine-based pharmacophores, 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (and its derivatives) represents a high-value bioisostere used to modulate basicity, ring conformation, and metabolic stability.[1] Unlike its non-fluorinated parent or the 4,4-difluoro isomer, the 3,3-difluoro substitution pattern exerts a profound electronic effect on the adjacent nitrogen (lowering pK

1

This guide analyzes the specific utility of this building block through comparative data and real-world case studies, including its critical role in enabling Blood-Brain Barrier (BBB) penetration for glioma therapeutics and improving selectivity in GPCR antagonists.[1]

Part 1: Technical Rationale & Comparative Analysis

The "Fluorine Effect" on Piperidine Scaffolds

The strategic introduction of the 3,3-difluoro motif is rarely random; it is a calculated decision to solve specific ADME-Tox issues.[1]

  • pK

    
     Modulation (The Basicity Cliff): 
    
    • Mechanism: The fluorine atoms at the C3 position are

      
       to the piperidine nitrogen. Through strong inductive electron withdrawal (
      
      
      effect), they significantly reduce the electron density on the nitrogen lone pair.
    • Impact: This lowers the pK

      
       of the piperidine nitrogen from typically ~10.5 (unsubstituted) to ~7.5–8.5.
      
    • Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral (unprotonated), drastically improving membrane permeability and BBB penetration .

  • Conformational Locking (The Gauche Effect):

    • Mechanism: C–F bonds often prefer a gauche orientation relative to adjacent C–N lone pairs or C–C bonds due to hyperconjugation (

      
      ) and dipole minimization.
      
    • Impact: The 3,3-difluoro substitution can bias the piperidine ring into a specific chair conformation or twist-boat, potentially locking the C4-substituent (carboxylic acid/amide) into a preferred vector for receptor binding.[1]

  • Metabolic Blocking:

    • The C3 position in piperidines is a common "soft spot" for oxidative metabolism (hydroxylation). Fluorination blocks this site, extending half-life (

      
      ).[1]
      
Comparative Data: 3,3-Difluoro vs. Alternatives
Feature3,3-Difluoro-1-methyl... 4,4-Difluoro-1-methyl... Non-Fluorinated Parent
pK

(Piperidine N)
Low (~7.5 - 8.5) Moderate (~9.0 - 9.[1]5)High (~10.[2]5)
Lipophilicity (LogD) Moderate (Dipole offset)HighLow
Metabolic Stability High (Blocks C3 oxidation)Moderate (Blocks C4, but C3 open)Low (C3/C4 vulnerable)
Conformation Biased (Axial F preference)Standard ChairFlexible Chair
Primary Utility CNS Penetration, Bioavailability Potency (Steric bulk), SelectivityBaseline Scaffold

Part 2: Case Studies in Drug Discovery

Case Study 1: Enabling CNS Penetration in Kinase Inhibitors

Target: Glioma (Brain Cancer) Compound Class: Quinazoline-based Kinase Inhibitors (e.g., EGFR/VEGFR targets) Reference: Wayshine Biopharm (Orphan Drug Designation)[1]

The Challenge: Standard quinazoline kinase inhibitors often suffer from poor Blood-Brain Barrier (BBB) penetration due to high polarity and basicity, limiting their efficacy against primary brain tumors like glioblastoma.

The Solution: Researchers utilized the 3,3-difluoro-1-methylpiperidine-4-yl moiety (derived from the alcohol reduced from the carboxylic acid precursor) as a side chain attached to the quinazoline core via an ether linkage.[1]

  • Compound: (R)-6-((3,3-difluoro-1-methylpiperidine-4-yl)oxy)-N-(3-ethynyl-2-fluorophenyl)-7-methoxyquinazolin-4-amine[1]

  • Mechanism of Action: The 3,3-difluoro substitution lowered the basicity of the piperidine nitrogen. This reduction in pK

    
     increased the fraction of the neutral molecule in the blood, facilitating passive diffusion across the BBB.
    
  • Outcome: The compound demonstrated sufficient CNS exposure to warrant Orphan Drug Designation for the treatment of glioma, a feat unachievable with the highly basic non-fluorinated analog.

Case Study 2: Potency and Selectivity in VLA-4 Antagonists

Target: VLA-4 (Integrin

Compound:Reference:1

The Challenge: Developing an orally active antagonist for VLA-4 required balancing high potency with excellent pharmacokinetic (PK) properties. Early leads suffered from rapid clearance.

The Solution: The team incorporated a 3,3-difluoropiperidine ring (coupled via the nitrogen to a proline scaffold).[3] While this example uses the amine, the design logic mirrors the carboxylic acid applications:

  • Metabolic Stability: The gem-difluoro group blocked metabolic hotspots on the piperidine ring.

  • Potency: The specific conformation induced by the 3,3-difluoro group improved binding interactions compared to the unsubstituted piperidine.

  • Result: MK-0617 became a highly potent (

    
     nM), selective, and orally bioavailable clinical candidate.
    

Part 3: Visualization of Strategic Decision Making

Diagram 1: Selection Logic for Fluorinated Piperidines

Caption: Decision tree for medicinal chemists selecting between 3,3-difluoro, 4,4-difluoro, and non-fluorinated scaffolds based on ADME needs.

PiperidineSelectionStartPiperidine Scaffold OptimizationIssue_BasicityIssue: High Basicity / Poor Permeability?Start->Issue_BasicityIssue_MetabolismIssue: Metabolic Instability?Start->Issue_MetabolismIssue_PotencyIssue: Potency / Selectivity?Start->Issue_PotencySol_33Select 3,3-Difluoro-1-methyl...(Lowers pKa to ~8, Blocks C3)Issue_Basicity->Sol_33Yes (Critical for CNS)Sol_44Select 4,4-Difluoro-1-methyl...(Steric Bulk, Blocks C4)Issue_Basicity->Sol_44NoIssue_Metabolism->Sol_33C3 OxidationIssue_Metabolism->Sol_44C4 OxidationIssue_Potency->Sol_33Conformational Bias NeededIssue_Potency->Sol_44Steric Occlusion NeededSol_HRetain Non-Fluorinated(Focus on Linker/R-groups)

Part 4: Experimental Protocols

Protocol A: General Amide Coupling of 3,3-Difluoro-1-methylpiperidine-4-carboxylic Acid

Use this protocol to attach the scaffold to an amine-bearing pharmacophore.[1]

Reagents:

  • 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (1.0 eq)[1]

  • Target Amine (

    
    ) (1.1 eq)[1]
    
  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at 0°C to form the activated ester.

  • Amine Addition: Add the Target Amine. Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The product peak usually shows a distinct mass shift due to the difluoro motif.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    .
  • Purification: Flash chromatography. Note: The basicity is reduced, so standard silica usually works well without high concentrations of triethylamine.

Protocol B: Microsomal Stability Assay (Validation of Metabolic Blockade)

Use this to verify if the 3,3-difluoro substitution effectively blocks metabolism compared to the parent.[1]

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .[1]
      
    • Success Criteria: Expect >2-fold improvement in

      
       for the 3,3-difluoro analog vs. the non-fluorinated parent if C3-oxidation was the clearance driver.
      

Part 5: References

  • Wayshine Biopharm Inc. (2019). Orphan Drug Designations: (R)-6-((3,3-difluoro-1-methylpiperidine-4-yl)oxy)-N-(3-ethynyl-2-fluorophenyl)-7-methoxyquinazolin-4-amine.[1] U.S. Food and Drug Administration. Link[1]

  • Venkatraman, S., et al. (2009).[3][4] "Discovery of MK-0617, a highly potent and orally active VLA-4 antagonist."[1][3][4] Bioorganic & Medicinal Chemistry Letters, 19(20), 5803–5806. Link[1][3][4]

  • Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[1] Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link[1]

  • Horgan, C., et al. (2022).[5] "Recent developments in the practical application of novel carboxylic acid bioisosteres." Current Medicinal Chemistry, 29. Link

Safety Operating Guide

Proper Disposal Procedures for 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is a specialized fluorinated heterocyclic building block used in medicinal chemistry. Its disposal requires strict adherence to protocols for halogenated organic waste .

  • Primary Hazard: Skin/Eye/Respiratory Irritant; Potential Acute Toxicity (Oral).[1]

  • Critical Disposal Rule: DO NOT mix with non-halogenated solvents or strong oxidizers.

  • Ultimate Disposal Method: High-temperature incineration with hydrogen fluoride (HF) scrubbing capabilities.

Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste stream.[2] As a fluorinated amino acid derivative, this compound exhibits zwitterionic properties (containing both a basic tertiary amine and an acidic carboxyl group).

PropertyDescription
Chemical Name 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid
Chemical Class Fluorinated Piperidine Derivative / Amino Acid Analog
Functional Groups Tertiary Amine (N-Methyl), Carboxylic Acid (-COOH), Gem-Difluoro (-CF2-)
Physical State Solid (typically white to off-white powder)
Acidity/Basicity Amphoteric; likely exists as a zwitterion at neutral pH.[1]
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Expert Insight: The presence of the gem-difluoro group (


) increases the compound's metabolic stability and lipophilicity compared to its non-fluorinated analogs. This stability means it will not readily degrade  in standard biological waste treatment systems, making incineration the only viable disposal route.

Disposal Decision Tree

The following workflow illustrates the decision logic for segregating this compound based on its physical state and concentration.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure substance, contaminated PPE, wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid Liquid/Solution SolidBin Solid Hazardous Waste Bin (Double-bagged, labeled) Solid->SolidBin SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck HaloStream Halogenated Organic Waste Stream (Red Can/Label) SolventCheck->HaloStream Yes (DCM, Chloroform) SolventCheck->HaloStream No (Methanol, Ethyl Acetate)* Note *CRITICAL: Even if solvent is non-halogenated, the presence of F-atoms in the solute often mandates the Halogenated stream to prevent equipment corrosion. SolventCheck->Note Final High-Temp Incineration (Licensed Facility) HaloStream->Final NonHaloStream Non-Halogenated Waste Stream (Clear Can/Label) NonHaloStream->Final SolidBin->Final

Figure 1: Decision logic for segregating fluorinated piperidine waste. Note that the presence of fluorine atoms often defaults the waste to the "Halogenated" stream regardless of the solvent used.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired chemicals, weigh boats, contaminated gloves, and spill cleanup materials.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Packaging:

    • Place the material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Place this bag inside a secondary rigid container (e.g., a wide-mouth HDPE jar) or a designated "Solid Hazardous Waste" drum.

  • Labeling:

    • Affix a Hazardous Waste label.[2]

    • Constituents: Write "3,3-Difluoro-1-methylpiperidine-4-carboxylic acid" (do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization, HPLC effluent, or reaction byproducts.

  • pH Check:

    • If the solution is highly acidic (pH < 2) or basic (pH > 12.5), do not neutralize it yourself unless authorized by your facility's safety officer. Neutralization can generate heat and fumes.

    • Recommendation: Dispose of as-is, marking the pH on the label.

  • Stream Selection:

    • Standard Rule: Because the molecule contains Fluorine, add this waste to the Halogenated Organic Solvents container (often red cans).

    • Reasoning: Incinerators for non-halogenated waste may not have the scrubbers necessary to capture Hydrogen Fluoride (HF) gas generated when this molecule burns.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is acidic.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 5%").

    • List the active compound: "3,3-Difluoro-1-methylpiperidine-4-carboxylic acid (<5%)".

    • Mark "Contains Halogens".

Emergency Spill Response Protocol

In the event of a powder spill outside a fume hood, follow this containment logic to prevent aerosolization.

SpillResponse Assess Assess Spill (Is it safe?) PPE Don PPE (Nitrile gloves, Goggles, Lab Coat, N95 Mask) Assess->PPE Minor Spill Contain Containment Cover with damp paper towels to prevent dust PPE->Contain Clean Cleanup Scoop into bag, Wipe 3x with soap/water Contain->Clean Dispose Disposal Label as Hazardous Waste Clean->Dispose Notify Notify EHS Dispose->Notify

Figure 2: Operational workflow for cleaning up solid spills of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid.

Chemical Compatibility Matrix

When managing waste, cross-reactivity can cause fires or toxic gas release.

Chemical ClassCompatibilityAction
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE NEVER MIX. Segregate strictly. Potential for fire/explosion.
Strong Acids (e.g., HCl, H2SO4)Caution May protonate the amine, generating heat. Keep in acid-compatible containers.
Strong Bases (e.g., NaOH)Caution May deprotonate the carboxylic acid, forming salts. Generally safe but generates heat.
Halogenated Solvents (e.g., DCM)Compatible Preferred waste stream for this fluorinated compound.

Regulatory Framework (RCRA & EPA)

While 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is not explicitly listed on the RCRA P-list or U-list, it falls under Characteristic Waste regulations due to its toxicity and chemical structure.

  • Waste Code Determination:

    • If the waste solution is flammable (Flash point < 60°C): D001

    • If the waste solution is corrosive (pH < 2 or > 12.5): D002

    • If no characteristic applies, it is regulated as Non-RCRA Regulated Hazardous Waste (state-dependent), but must still be incinerated as hazardous waste due to the fluorine content.

  • EPA Guidance: The EPA mandates that fluorinated organics be treated to prevent the release of HF and PFAS-like byproducts into the environment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 1-Methylpiperidine-4-carboxylic acid (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • American Chemical Society. Safety in Academic Chemistry Laboratories - Best Practices for Waste Disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.